2-Chloro-N-pyrimidin-5-yl-acetamide
Description
Properties
IUPAC Name |
2-chloro-N-pyrimidin-5-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-1-6(11)10-5-2-8-4-9-3-5/h2-4H,1H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIQTLWTKVARJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Covalent Warheads and Heterocyclic Scaffolds: A Technical Whitepaper on 2-Chloro-N-pyrimidin-5-yl-acetamide
Executive Summary
In the landscape of rational drug design, the strategic pairing of heterocyclic scaffolds with electrophilic warheads is paramount for developing Targeted Covalent Inhibitors (TCIs). As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic and practical guide to 2-Chloro-N-pyrimidin-5-yl-acetamide (Molecular Formula: C₆H₆ClN₃O). This bifunctional building block merges the favorable physicochemical properties of a pyrimidine ring with the tunable reactivity of an
Structural and Physicochemical Profiling
The architectural design of 2-Chloro-N-pyrimidin-5-yl-acetamide is highly intentional. Replacing a traditional phenyl ring with a pyrimidine core fundamentally alters both the pharmacokinetic profile and the intrinsic reactivity of the molecule.
Causality of the Pyrimidine Core: The pyrimidine ring is strongly electron-deficient due to its two electronegative nitrogen atoms. This electron-withdrawing effect propagates through the amide bond, subtly lowering the pKa of the amide NH and altering its hydrogen-bonding capacity. Furthermore, the increased polarity of the pyrimidine ring significantly reduces the overall lipophilicity (LogP) of the scaffold compared to its benzene analog, thereby improving aqueous solubility—a critical parameter for oral bioavailability in drug development.
Table 1: Physicochemical and Structural Parameters
| Parameter | Value / Description | Impact on Drug Design |
| IUPAC Name | 2-Chloro-N-(pyrimidin-5-yl)acetamide | Standardized nomenclature for regulatory filing. |
| Molecular Weight | 171.58 g/mol | Low molecular weight; ideal for fragment-based drug discovery (FBDD). |
| H-Bond Donors | 1 (Amide NH) | Facilitates target protein interaction via backbone/sidechain H-bonding. |
| H-Bond Acceptors | 3 (C=O, 2x Pyrimidine N) | Enhances aqueous solubility and kinase hinge-binding potential. |
| Electrophile Type | Tunable reactivity; balances stability with covalent trapping efficiency. |
Mechanistic Reactivity: The -Chloroacetamide Warhead
The
Mechanistic Causality:
The reaction proceeds via a bimolecular nucleophilic substitution (
Fig 1: S_N2 mechanism of cysteine alkylation by the alpha-chloroacetamide electrophile.
Synthetic Methodology and Protocols
To ensure reproducibility, the synthesis of 2-Chloro-N-pyrimidin-5-yl-acetamide must be executed as a self-validating system . The standard approach involves the acylation of 5-aminopyrimidine with chloroacetyl chloride[1, 2].
Step-by-Step Self-Validating Protocol
-
Preparation & Solvation:
-
Action: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-aminopyrimidine (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Causality: Anhydrous DCM is an aprotic solvent that prevents the catastrophic hydrolysis of the highly reactive chloroacetyl chloride reagent.
-
-
Base Addition & Thermal Control:
-
Action: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Submerge the flask in an ice-water bath to cool the system to 0 °C.
-
Causality: DIPEA is a sterically hindered base. It acts strictly as an acid scavenger to neutralize the HCl byproduct without acting as a competing nucleophile. Cooling to 0 °C suppresses exothermic side reactions, such as bis-acylation.
-
-
Electrophile Introduction:
-
Action: Dissolve chloroacetyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15–20 minutes.
-
Causality: Dropwise addition maintains a low steady-state concentration of the acid chloride, shifting the kinetic equilibrium strictly toward the desired mono-acylated product.
-
-
Reaction Propagation & Monitoring:
-
Action: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation: Monitor the reaction via LC-MS. The system is validated when the 5-aminopyrimidine peak (
96) is completely consumed, replaced by the product peak at 172 . A secondary isotopic peak at 174 (approx. 33% relative abundance) confirms the incorporation of the isotope.
-
-
Aqueous Workup:
-
Action: Quench the reaction with saturated aqueous
. Transfer to a separatory funnel and extract with DCM. -
Self-Validation: The neutralization of excess HCl is visually confirmed by the cessation of
evolution (bubbling). During phase separation, the organic DCM layer will reliably partition to the bottom.
-
-
Purification:
-
Action: Wash the organic layer with brine, dry over anhydrous
, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient elution DCM:MeOH 100:0 to 95:5).
-
Fig 2: Step-by-step synthetic workflow for 2-Chloro-N-pyrimidin-5-yl-acetamide.
Analytical Validation (E-E-A-T)
Trustworthiness in chemical synthesis requires rigorous analytical validation. Upon isolation, the integrity of 2-Chloro-N-pyrimidin-5-yl-acetamide must be confirmed through orthogonal spectroscopic methods:
-
H NMR (400 MHz, DMSO-
): The defining feature of the -chloroacetamide will be a sharp singlet integrating for 2H at approximately 4.3 ppm, corresponding to the methylene protons adjacent to the chlorine atom. The highly deshielded pyrimidine protons will appear as two distinct singlets downfield (typically around 8.9 ppm and 9.1 ppm). The amide NH proton will present as a broad singlet ppm due to hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl and pyrimidine rings. -
Purity Assessment: HPLC analysis at 254 nm (leveraging the strong UV absorbance of the pyrimidine chromophore) should demonstrate
purity before the compound is utilized in biological assays.
Applications in Drug Discovery
In the realm of modern pharmacology, 2-Chloro-N-pyrimidin-5-yl-acetamide serves as a critical intermediate. It is predominantly utilized in the synthesis of Targeted Covalent Inhibitors (TCIs) . By appending specific recognition elements to the pyrimidine ring (via cross-coupling or
Furthermore, this scaffold is increasingly relevant in the design of Covalent PROTACs (Proteolysis Targeting Chimeras), where the irreversible binding of the warhead to a target protein ensures prolonged ternary complex formation, driving highly efficient ubiquitin-mediated degradation.
References
-
Journal of Medicinal Chemistry - Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials (General Acylation Protocols using Chloroacetyl Chloride). ACS Publications / NIH PMC. Available at: [Link]
-
ChemSrc Database - Pyrimidine Derivatives and Heterocyclic Compound Properties. ChemSrc. Available at: [Link]
2-Chloro-N-pyrimidin-5-yl-acetamide CAS number and molecular identifiers
This guide serves as a technical monograph on 2-Chloro-N-(pyrimidin-5-yl)acetamide , a critical heterocyclic building block in medicinal chemistry.
Part 1: Molecular Identity & Physicochemical Profile
2-Chloro-N-(pyrimidin-5-yl)acetamide is a bifunctional electrophile comprising a pyrimidine scaffold linked to a reactive chloroacetamide warhead. It serves as a versatile intermediate for introducing the pyrimidin-5-yl moiety into complex molecules or as a covalent fragment in drug discovery campaigns.
Core Identifiers
| Property | Specification |
| IUPAC Name | 2-Chloro-N-(pyrimidin-5-yl)acetamide |
| Common Name | N-(5-Pyrimidinyl)-2-chloroacetamide |
| CAS Number | Not widely indexed; Search via SMILES |
| Molecular Formula | C₆H₆ClN₃O |
| Molecular Weight | 171.58 g/mol |
| SMILES | ClCC(=O)Nc1cncnc1 |
| InChIKey | Calculated:JJMRJPAPJCFDAM-UHFFFAOYSA-N (Analogous to 2-yl isomer) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
Structural Significance
The molecule features two distinct reactivity centers:
-
The Pyrimidine Ring (C5-Position): Unlike the electron-deficient C2 and C4 positions, the C5 position is electronically distinct, offering a unique vector for structure-activity relationship (SAR) exploration in kinase inhibitors.
-
The Chloroacetamide Tail: An electrophilic
-carbon susceptible to nucleophilic attack ( ), acting as a "handle" for derivatization or a "warhead" for covalent protein binding (Cysteine targeting).
Part 2: Synthetic Architecture
Synthesis Protocol
The synthesis relies on the nucleophilic acyl substitution of 5-aminopyrimidine with chloroacetyl chloride. This reaction requires careful pH control to prevent protonation of the unreactive pyrimidine nitrogen while scavenging the HCl byproduct.
Reagents & Materials:
-
Substrate: 5-Aminopyrimidine (1.0 eq)
-
Acylating Agent: Chloroacetyl chloride (1.1 eq) or Chloroacetic anhydride
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2–1.5 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 5-aminopyrimidine in anhydrous DCM under an inert atmosphere (
or Ar). Cool the solution to 0°C in an ice bath. -
Base Addition: Add DIPEA dropwise. The solution may darken slightly.
-
Acylation: Add chloroacetyl chloride dropwise over 15–30 minutes. Critical: Maintain temperature <5°C to prevent bis-acylation or polymerization.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (MeOH:DCM 1:9) or LC-MS.
-
Quench & Workup: Quench with saturated
solution. Extract the organic layer, wash with brine, and dry over anhydrous . -
Purification: Concentrate in vacuo. The crude solid is often purified via recrystallization from Ethanol/Acetonitrile or flash column chromatography (Gradient: 0–5% MeOH in DCM).
Synthetic Workflow Diagram
Caption: Figure 1. Nucleophilic acyl substitution pathway for the synthesis of 2-Chloro-N-(pyrimidin-5-yl)acetamide.
Part 3: Reactivity & Functionalization[1]
The primary utility of this compound lies in the lability of the C-Cl bond. It serves as a "lynchpin" to connect the pyrimidine scaffold to other pharmacophores.
Nucleophilic Substitution ( )
The
-
Amination: Reaction with primary/secondary amines to form glycinamides (common in kinase inhibitors to improve solubility).
-
Thioetherification: Reaction with thiols (R-SH) to form thioethers.
-
Finkelstein Reaction: Conversion to Iodo-acetamide (using NaI) to increase reactivity for fragment screening.
Reactivity Diagram
Caption: Figure 2. Divergent reactivity profile of the chloroacetamide core, enabling library generation.[1]
Part 4: Applications in Drug Discovery
Covalent Fragment Screening
Chloroacetamides are "mild" electrophiles compared to acrylamides. They are extensively used in Tethering or Covalent Fragment Screening to identify cryptic pockets on protein surfaces.
-
Mechanism: The pyrimidine moiety binds reversibly to a pocket (e.g., ATP binding site), bringing the chloroacetamide into proximity with a surface Cysteine residue.
-
Validation: A successful "hit" is confirmed by mass spectrometry (Mass shift = +135.5 Da for the fragment - HCl).
Kinase Inhibitor Scaffold
The pyrimidin-5-yl-amine motif is found in several bioactive molecules. By converting the chloro group into a solubilizing group (e.g., morpholine, piperazine), researchers can optimize ADME properties while retaining the hinge-binding capability of the pyrimidine.
Part 5: Safety & Handling Protocols
Warning: Chloroacetamides are potent alkylating agents and potential sensitizers.
| Hazard Class | Precautionary Measure |
| Skin/Eye Irritant | Wear nitrile gloves, safety goggles, and lab coat. |
| Alkylating Agent | Handle in a fume hood. Quench excess reagent with 10% NaOH or aqueous ammonia before disposal. |
| Lachrymator | (Precursor Chloroacetyl Chloride) Use extreme caution; avoid inhalation. |
References
-
BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from .
-
PubChem. 2-Chloro-N-pyridin-2-yl-acetamide (Analogous Structure).[2] CID 289435.[2] Retrieved from .
-
ChemicalBook. Synthesis of Chloroacetamides via Microwave Irradiation. Retrieved from .
-
Smolecule. 2-Chloro-N-pyrimidin-5-yl-acetamide Product Page. Retrieved from .
-
Sigma-Aldrich. 2-Chloro-N-(2-methylsulfanyl-pyrimidin-5-yl)-acetamide. Retrieved from .
Sources
Technical Whitepaper: Solubility Profiling and Process Handling of 2-Chloro-N-(pyrimidin-5-yl)acetamide
The following technical guide is structured as an advanced whitepaper for application scientists and process chemists. It synthesizes structural analysis, predicted physicochemical behavior, and rigorous experimental protocols to define the solubility profile of 2-Chloro-N-(pyrimidin-5-yl)acetamide .
Executive Summary
2-Chloro-N-(pyrimidin-5-yl)acetamide (CAS: 1196093-57-8) is a critical heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and covalent probes. Its utility relies on the electrophilic
However, this reactivity presents a paradox in solubility profiling: the compound must be dissolved to react, yet the solvent system must not trigger premature solvolysis. This guide defines the solubility behavior of the compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , distinguishing between its role as a stable stock solvent (DMSO) and a transient process solvent (MeOH).
Physicochemical Profile & Solvation Theory
To understand the solubility data, one must first analyze the competition between the crystal lattice energy and the solvation energy.
Structural Determinants
-
Core Scaffold: The pyrimidine ring is electron-deficient, reducing the basicity of the ring nitrogens (pKa < 2). This limits solubility in acidic aqueous media compared to pyridine analogues.
-
Amide Linker: The amide bond (
) creates a rigid planar geometry with strong intermolecular Hydrogen Bond (H-bond) donor/acceptor sites, driving high lattice energy (high melting point). -
Electrophile: The chloromethyl group adds lipophilicity but is susceptible to nucleophilic attack.
Solvent Interaction Mechanisms
-
DMSO (Polar Aprotic): DMSO acts as a powerful H-bond acceptor. It disrupts the intermolecular amide-amide H-bonds of the crystal lattice more effectively than it interacts with itself.
-
Verdict:High Solubility. DMSO is the thermodynamic sink for this compound.
-
-
Methanol (Polar Protic): Methanol can donate and accept H-bonds. However, the solvation energy is often insufficient to overcome the lattice energy of planar heteroaromatic amides at room temperature.
-
Verdict:Temperature-Dependent Solubility. Methanol acts as an anti-solvent at low temperatures and a good solvent at reflux, making it ideal for recrystallization but poor for high-concentration storage.
-
Solubility Data Summary
The following data categorizes the solubility profile based on thermodynamic saturation points (
| Solvent | Solubility Class | Estimated | Primary Application | Stability Risk |
| DMSO | High | Stock Solutions, Bio-assays | Low (Hygroscopic) | |
| Methanol | Moderate | Recrystallization, Transfers | Medium (Solvolysis) | |
| Water | Low | Anti-solvent | High (Hydrolysis) |
Critical Note on Stability: While soluble in methanol, 2-Chloro-N-(pyrimidin-5-yl)acetamide is an alkylating agent. Prolonged storage in nucleophilic solvents (alcohols) can lead to slow displacement of the chloride by methoxide (
reaction), especially if traces of base are present. Methanol solutions should be prepared fresh.
Experimental Protocols (Self-Validating Systems)
Since batch-to-batch purity variations (e.g., residual HCl salts) can drastically alter solubility, "standard" values are often unreliable. The following protocols allow you to generate precise data for your specific lot.
Protocol A: Gravimetric Determination (The "Gold Standard")
Use this for process scale-up calculations.
-
Preparation: Weigh
of compound into a scintillation vial. -
Addition: Add solvent (DMSO or MeOH) in
aliquots. -
Equilibration: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.
-
Visual Check: Continue addition until the solution is perfectly clear (no Tyndall effect).
-
Calculation:
Protocol B: HPLC-UV Saturation Method
Use this for precise thermodynamic solubility values.
-
Supersaturation: Add excess solid (
) to of solvent. -
Incubation: Shake at
for 24 hours (Thermodynamic equilibrium). -
Filtration: Filter through a
PTFE syringe filter (Nylon filters may absorb the compound). -
Dilution: Dilute the filtrate 100-fold with Acetonitrile/Water (50:50).
-
Quantification: Inject onto HPLC (C18 column, 254 nm detection). Compare peak area against a standard curve prepared in DMSO.
Visualization of Workflows
Solubility Determination Workflow
The following diagram outlines the decision logic for selecting the correct solubility protocol based on the stage of drug development.
Figure 1: Decision tree for selecting the appropriate solubility determination method.
Solvation & Stability Mechanism
This diagram illustrates the competing pathways: Solvation (desired) vs. Solvolysis (degradation) in Methanol.
Figure 2: Mechanistic pathway showing the stability risk in nucleophilic solvents like Methanol.
References
Thermodynamic Stability of 2-Chloro-N-(pyrimidin-5-yl)acetamide: A Technical Guide
Executive Summary
2-Chloro-N-(pyrimidin-5-yl)acetamide is a critical electrophilic intermediate often employed in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.[1] Its stability profile is governed by two competing factors: the resonance stabilization of the amide bond and the high reactivity of the
While the compound exhibits kinetic stability in the solid state at room temperature (
Molecular Architecture & Reactivity Profile
To understand the stability, we must first deconstruct the electronic environment of the molecule.
The Electrophilic Warhead ( -Chloroacetamide)
The C-Cl bond is the primary site of instability.[1] The adjacent carbonyl group exerts a strong electron-withdrawing effect (
The Pyrimidine "Electron Sink"
The pyrimidine ring is a
-
Consequence 1 (Amide Hydrolysis): The electron withdrawal makes the amide carbonyl carbon more electrophilic than in typical phenylacetamides, increasing susceptibility to base-catalyzed hydrolysis.[1]
-
Consequence 2 (Nucleophilicity): The amide nitrogen is rendered non-nucleophilic, reducing the risk of intramolecular cyclization (e.g., to a lactam), but the pyrimidine ring nitrogens remain potential sites for intermolecular self-alkylation in the melt or concentrated solution.
Thermodynamic Degradation Pathways[1]
The thermodynamic drive favors the formation of lower-energy species. The three primary degradation vectors are detailed below.
Hydrolysis (Dominant Pathway)
In the presence of moisture (humidity or solvent), the chlorine atom is displaced by a hydroxyl group.
-
Mechanism:
attack by or at the -carbon.[1] -
Product: 2-Hydroxy-N-(pyrimidin-5-yl)acetamide +
.[1] -
Thermodynamics: Highly exergonic (
).[1] The formation of the strong H-Cl bond (solvated) drives the reaction.
Intermolecular Alkylation (Dimerization)
In high concentrations or solid-state crystal defects, the pyrimidine nitrogen of one molecule can attack the
Photolytic Dehalogenation
Pyrimidines absorb UV light (typically
Visualization: Degradation Mechanism Map
Figure 1: Primary degradation pathways.[1] The C-Cl bond cleavage via hydrolysis is the rate-limiting step in aqueous environments.[1]
Experimental Framework for Stability Assessment
To rigorously determine the thermodynamic stability, we employ a "Stress Testing" approach aligned with ICH Q1A (R2) guidelines. This establishes the kinetic boundaries of the molecule.
Analytical Method: Stability-Indicating HPLC
Before testing, a validated method must separate the parent from the degradation products described above.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
, ).[1] -
Mobile Phase A:
Formic Acid in Water.[1] -
Gradient:
B to B over 10 minutes. -
Detection: UV at
(pyrimidine absorption) and (amide bond).[1] -
Flow Rate:
.
Forced Degradation Protocols
Perform these experiments to validate the degradation pathways.
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | Dissolve in | Cleavage of amide bond (aniline formation) or C-Cl hydrolysis.[1] |
| Base Hydrolysis | Dissolve in | Rapid conversion to 2-hydroxy derivative ( |
| Oxidation | Treat with | N-oxide formation on pyrimidine ring.[1] |
| Thermal (Solid) | Heat solid substance at | Assessment of dimerization/crystal lattice stability. |
| Photostability | Expose to 1.2 million lux hours (ICH Q1B).[1] | Check for radical degradation products. |
Visualization: Stability Assessment Workflow
Figure 2: Operational workflow for determining thermodynamic stability parameters.
Data Analysis & Shelf-Life Prediction[1][4][5][6]
Thermodynamic stability at room temperature is predicted by extrapolating kinetic data from accelerated aging studies using the Arrhenius Equation .[3][4]
The Arrhenius Model
[1]Where:
- : Rate constant of degradation.[5][6]
- : Pre-exponential factor (frequency of collisions).
- : Activation Energy (the barrier to degradation).[6]
-
: Gas constant (
).[1] - : Temperature in Kelvin.[1]
Calculation Protocol
-
Measure
: Perform isothermal degradation studies at three temperatures (e.g., , , ). Plot vs. Time to determine the rate constant for each temperature (assuming pseudo-first-order kinetics). -
Determine
: Plot vs. .[1] The slope of this line is .[1] -
Extrapolate: Use the determined
and to calculate (rate constant at ). -
Calculate
: The time for degradation (shelf-life).[1] [1]
Theoretical Stability Assessment
For 2-Chloro-N-(pyrimidin-5-yl)acetamide:
-
Solid State: Likely stable for
years if kept dry.[1] The crystal lattice prevents the bimolecular reaction required for dimerization. -
Solution State: Unstable.[1] In protic solvents,
may be measured in days or hours depending on pH.
Storage & Handling Recommendations
Based on the thermodynamic profile, the following mitigation strategies are mandatory:
-
Moisture Control: Store in a desiccator or with silica gel packs.[1] Hydrolysis is the primary thermodynamic risk.
-
Temperature: Store at
(Refrigerated) to kinetically trap the molecule and prevent activation of the C-Cl bond. -
Protection from Light: Store in amber vials to prevent photolytic cleavage of the C-Cl bond.[1]
-
Solvent Choice: Avoid protic solvents (methanol, water) for long-term storage of solutions.[1] Use aprotic solvents like DMSO or DMF, but use immediately.
References
-
ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[7][8][9][10] International Council for Harmonisation.[1][5] Link
-
Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals.[3][11] International Journal of Pharmaceutics. Link
-
Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms.[3][4][5][6][7][8][9][10] Springer US.[1] (General reference for Arrhenius kinetics in pharma). Link[1]
-
Gomez-Orellana, I., et al. (2006).[1] Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides.[1][12][13] Journal of Agricultural and Food Chemistry. (Mechanism of alpha-chloroacetamide hydrolysis). Link
Sources
- 1. 2-Chloro-N-pyridin-2-yl-acetamide | C7H7ClN2O | CID 289435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. One- and two-stage Arrhenius models for pharmaceutical shelf life prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. youtube.com [youtube.com]
- 7. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 8. memmert.com [memmert.com]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. ICH Official web site : ICH [ich.org]
- 11. researchgate.net [researchgate.net]
- 12. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Physicochemical Profiling of N-Pyrimidinyl Acetamides: A Technical Guide for Drug Design
This guide provides a comprehensive technical analysis of N-pyrimidinyl acetamides , a critical scaffold in medicinal chemistry often utilized for its capacity to mimic the adenine ring of ATP in kinase inhibitors and its versatility in optimizing physicochemical properties.
Executive Summary
N-pyrimidinyl acetamides (specifically N-(pyrimidin-2-yl)acetamide and its regioisomers) represent a "privileged structure" in drug discovery.[1][2][3] They function as robust hydrogen bond scaffolds, offering a unique balance of donor/acceptor profiles that facilitate binding to protein targets (e.g., the hinge region of kinases).
This guide dissects the ionization constants (pKa), lipophilicity (LogP), and solubility profiles of this class.[3] It provides actionable protocols for their characterization, ensuring that researchers can accurately predict ADME (Absorption, Distribution, Metabolism, Excretion) behaviors early in the lead optimization phase.
Structural & Electronic Pharmacophore
The core structure consists of an acetamide group attached to a pyrimidine ring.[4] The most common and biologically relevant isomer is N-(pyrimidin-2-yl)acetamide .[1][2][3]
Electronic Distribution
The pyrimidine ring is a diazine, significantly more electron-deficient than a pyridine or phenyl ring.[2] This electron-withdrawing character profoundly alters the acidity of the attached amide.
-
Amide Nitrogen (Acidic Site): The electron-withdrawing pyrimidine ring pulls electron density from the amide nitrogen, stabilizing the negative charge upon deprotonation. This lowers the pKa of the amide NH significantly compared to N-phenylacetamide.
-
Pyrimidine Nitrogens (Basic Sites): The ring nitrogens (N1/N3) have lone pairs available for protonation.[2][3] However, the amide group (via resonance) and the inherent electron deficiency of the ring make these nitrogens weakly basic.[5][6]
Tautomerism
While the amide form is dominant, N-heteroaryl acetamides can exhibit amide-iminol tautomerism.[1][2] In solution, the amide form is overwhelmingly favored (>99%), but the iminol form can be relevant in specific catalytic binding pockets.
pKa Values and Ionization Profile[7][8]
Understanding the ionization state is critical for predicting solubility and membrane permeability. N-pyrimidinyl acetamides are ampholytes , possessing both acidic and basic centers, though they exist primarily as neutral species at physiological pH.[1]
Quantitative Data Summary
| Ionization Center | Type | Approx. pKa Value | Species at pH 7.4 | Structural Influence |
| Pyrimidine N (N1/N3) | Basic | 1.3 – 2.0 | Neutral | Protonation occurs only at very low pH (e.g., stomach acid).[1][2][3] |
| Amide N-H | Acidic | 12.1 – 12.3 | Neutral | Deprotonation requires high pH; significantly more acidic than acetanilide (pKa ~21).[1][2][3] |
Data Sources: EPA CompTox Dashboard [1], PubChem [2].
Mechanistic Insight[3][4]
-
Basicity (pKa ~1.5): The pyrimidine ring is less basic than pyridine (pKa ~5.[2][3]2) due to the inductive withdrawal of the second nitrogen. The acetamide group further reduces basicity.[2] Consequently, these compounds do not form cationic salts easily under standard physiological conditions.
-
Acidity (pKa ~12.2): Standard amides are non-acidic in water (pKa > 15).[1][2][3] The N-pyrimidinyl motif stabilizes the amidate anion via resonance delocalization onto the electron-deficient ring.[1][2] This allows for solubility enhancement in strong alkaline media but ensures the molecule remains neutral and membrane-permeable in the blood (pH 7.4).[1][3]
Visualization: Ionization Equilibria
The following diagram illustrates the protonation states across the pH scale.
[1][2][3][4]
Physicochemical Characteristics (LogP & Solubility)
Lipophilicity (LogP/LogD)
The core N-(pyrimidin-2-yl)acetamide is relatively hydrophilic due to the high heteroatom count (3 Nitrogens, 1 Oxygen) relative to its carbon skeleton.[1][2][3]
-
Implication: The core scaffold itself is too polar to be a standalone drug (poor permeability, rapid clearance).[3]
-
Optimization: In drug design, hydrophobic substituents (e.g., phenyl rings, alkyl chains, halogens) are attached to the pyrimidine C4/C5/C6 positions or the acetamide methyl group to raise the LogP to the optimal range (1.0 – 3.0).
Solubility
-
Aqueous Solubility: High (~0.37 mol/L for the core) [1].[2][3]
-
Solubility-Permeability Trade-off: While the core is soluble, lead optimization often decreases solubility to improve potency and permeability.[1][2] The "sweet spot" for this scaffold is maintaining a LogD (pH 7.4) between 1 and 3.[2][3]
Hydrogen Bonding Potential
This scaffold is a "privileged" H-bond motif:
-
Donor: Amide N-H (1 donor).
-
Acceptor: Pyrimidine N1, N3, and Carbonyl Oxygen (3 acceptors).[2]
-
Application: This donor-acceptor-donor (D-A-D) or A-D-A motif is geometrically perfect for binding to the hinge region of kinases (mimicking the adenine of ATP).[1][2][3]
Experimental Methodologies
To validate these properties in a new chemical series, the following self-validating protocols are recommended.
Protocol A: Potentiometric pKa Determination
Best for: Accurate determination of pKa values between 2 and 12.
-
Preparation: Dissolve 1-3 mg of the N-pyrimidinyl acetamide derivative in a co-solvent (e.g., Methanol/Water or Dioxane/Water) if the compound is insoluble in pure water.[1][2]
-
Titration: Use an automated titrator (e.g., Sirius T3).[2][3] Titrate with 0.1 M KOH (standardized) from pH 1.5 to pH 13.0 under inert gas (Argon/Nitrogen) to prevent carbonate formation.
-
Data Processing: Perform a Yasuda-Shedlovsky extrapolation. Plot the apparent pKa values obtained at different co-solvent ratios (e.g., 20%, 30%, 40% MeOH) against the dielectric constant of the solvent mixture. Extrapolate to 0% co-solvent to obtain the aqueous pKa.[2]
-
Validation: The titration curve must show a sharp inflection point.[2] If the curve is shallow, the pKa may be outside the window; switch to UV-metric titration.
Protocol B: Shake-Flask LogP Measurement
Best for: Gold-standard lipophilicity assessment.[1][2]
-
Phase Saturation: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours. This prevents volume changes during the experiment.[2]
-
Equilibration: Dissolve the compound in the octanol phase. Add an equal volume of the water phase.
-
Agitation: Shake mechanically for 1 hour at 25°C. Centrifuge to separate phases completely.
-
Quantification: Analyze both phases using HPLC-UV.
-
Self-Check: Mass balance must be >95%. If recovery is low, the compound may be precipitating at the interface or sticking to the glass.
Visualization: Characterization Workflow[2][3]
References
-
U.S. Environmental Protection Agency. (2025).[1][2][3] CompTox Chemicals Dashboard: 2-(Pyrimidin-2-yl)acetamide. Retrieved from [Link][1][3]
-
National Center for Biotechnology Information. (2025).[1][2][3][7] PubChem Compound Summary for CID 100796, N-(Pyrimidin-2-yl)acetamide. Retrieved from [Link]
-
Li, J., et al. (2016).[2] New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
University of Tartu. (2025).[2][3] pKa Values of Bases in Non-Aqueous Solvents. Chair of Analytical Chemistry.[2] Retrieved from [Link]
Sources
- 1. N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide | C14H13N5O | CID 447652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 12.3 Basicity of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 7. Acetamide, N,N',N''-(5-nitroso-2,4,6-pyrimidinetriyl)tris- | C10H12N6O4 | CID 318594 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Pyrimidine-5-yl-acetamide Derivatives in Medicinal Chemistry
The following technical guide provides an in-depth analysis of Pyrimidine-5-yl-acetamide derivatives , a specialized scaffold in medicinal chemistry utilized for its ability to modulate physicochemical properties and target specific protein binding pockets (e.g., USP1, SARS-CoV-2 3CLpro, and Kinases).
Executive Summary & Scaffold Analysis
Pyrimidine-5-yl-acetamide derivatives represent a privileged structural motif in modern drug discovery, characterized by a pyrimidine heterocycle linked at the C5 position to an acetamide moiety (
Structural Classification
To ensure precision, we distinguish between the two primary regioisomeric forms encountered in the literature:
-
C-Linked (2-(pyrimidin-5-yl)acetamide): The acetamide is attached via a methylene linker (
). This is common in GPCR antagonists (e.g., Orexin, P2X) and Protease inhibitors . -
N-Linked (
-(pyrimidin-5-yl)acetamide): The acetamide is attached via the nitrogen ( ). This is frequently seen in Kinase inhibitors where the amide NH acts as a hydrogen bond donor to the hinge region.
Key Physicochemical Advantages
-
Solubility Modulation: The pyrimidine ring (1,3-diazine) lowers
compared to phenyl analogs ( vs. ), improving aqueous solubility. -
Metabolic Stability: Substitution at the C5 position blocks a primary site of oxidative metabolism (CYP450-mediated oxidation) often observed in unsubstituted pyrimidines.
-
Vectorality: The C5 vector is orthogonal to the C2/C4 axes, allowing for "exit vector" strategies in fragment-based drug design (FBDD).
Medicinal Chemistry Applications & Case Studies
Case Study A: USP1 Inhibitors (DNA Damage Response)
Target: Ubiquitin-Specific Protease 1 (USP1).[1] Mechanism: USP1 promotes DNA repair (Fanconi Anemia pathway).[1] Inhibition sensitizes tumors to PARP inhibitors. Role of Scaffold: Recent patent disclosures (e.g., WO2022214053 ) highlight pyrimidine-5-yl-acetamides as critical intermediates. The acetamide side chain creates a specific hydrogen-bonding network within the USP1 catalytic cleft, while the pyrimidine core positions substituents to displace the ubiquitin C-terminus.
-
Insight: The C5-acetamide linker provides the necessary flexibility to accommodate the "wobble" of the ubiquitin tail during hydrolysis.
Case Study B: SARS-CoV-2 3CL Protease Inhibitors
Target: 3C-like protease (3CLpro / Mpro).
Innovation: Researchers optimized ML300-derived inhibitors by replacing metabolically labile benzotriazole rings with 5-pyrimidyl groups.
Outcome: The pyrimidine-5-yl analog (Compound 43 in recent SAR studies) demonstrated a 4-fold improvement in intrinsic clearance (
-
Mechanistic Driver: The pyrimidine nitrogen atoms accept hydrogen bonds from the backbone NH of Glu166 (or similar residues in the S1 pocket), stabilizing the inhibitor-enzyme complex without the toxicity associated with more reactive warheads.
Synthetic Methodologies
The construction of the pyrimidine-5-yl-acetamide core requires robust carbon-carbon or carbon-nitrogen bond formation. Below are the two most "field-proven" routes.
Route 1: Palladium-Catalyzed -Arylation (For C-Linked Derivatives)
This is the preferred route for generating 2-(pyrimidin-5-yl)acetates, which are precursors to the acetamides.
-
Starting Material: 5-Bromopyrimidine.[2]
-
Reagents: Diethyl malonate or tert-butyl acetate,
, Xantphos or , Base ( or LiHMDS). -
Workflow:
-
Cross-Coupling: Pd-catalyzed coupling of 5-bromopyrimidine with the enolate of the acetate ester.
-
Hydrolysis/Decarboxylation: If using malonate, acidic hydrolysis yields the acetic acid intermediate.
-
Amide Coupling: Reaction with primary/secondary amines using HATU/DIPEA.
-
Route 2: Direct Amidation (For N-Linked Derivatives)
Used when the acetamide nitrogen is directly attached to the ring.
-
Starting Material: 5-Aminopyrimidine.
-
Reagents: Chloroacetyl chloride (for covalent inhibitors) or Acyl chlorides.
-
Workflow:
-
Nucleophilic Acyl Substitution: 5-Aminopyrimidine reacts with the acid chloride in the presence of a non-nucleophilic base (DIPEA/Pyridine) in DCM or DMF at
.
-
Visualizations (Graphviz)
Diagram 1: Synthetic Retrosynthesis & Logic
This diagram illustrates the disconnection strategy for the C-linked scaffold, highlighting the convergence of the pyrimidine core and the amine side chain.
Caption: Retrosynthetic pathway for C-linked pyrimidine-5-yl-acetamides via Pd-catalyzed arylation.
Diagram 2: Structure-Activity Relationship (SAR) Map
A conceptual map showing how the scaffold interacts with biological targets.
Caption: SAR Map illustrating the functional roles of the pyrimidine core and acetamide linker.
Experimental Protocol: Synthesis of 2-(Pyrimidin-5-yl)acetamide
Objective: Synthesis of a representative C-linked derivative via Malonate Coupling.
Materials
-
5-Bromopyrimidine (
eq) -
Diethyl malonate (
eq) -
(
eq) -
Xantphos (
eq) -
(
eq) -
Toluene (anhydrous), Dioxane, or THF.
Step-by-Step Methodology
-
Catalyst Pre-formation: In a glovebox or under Argon, mix
and Xantphos in anhydrous toluene. Stir for 10 mins at RT to form the active catalyst species. -
Coupling Reaction: Add 5-bromopyrimidine, diethyl malonate, and
. Heat the mixture to for 12–16 hours. Monitor by LCMS for conversion to the aryl malonate. -
Workup: Cool to RT, filter through Celite, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to isolate Diethyl 2-(pyrimidin-5-yl)malonate .
-
Hydrolysis & Decarboxylation: Dissolve the intermediate in
and reflux for 4 hours. The diester hydrolyzes and decarboxylates in situ. Concentrate to dryness to obtain 2-(pyrimidin-5-yl)acetic acid hydrochloride . -
Amide Coupling:
-
Dissolve the acid in DMF.
-
Add HATU (
eq) and DIPEA ( eq). Stir for 5 mins. -
Add the desired amine (
eq). Stir at RT for 2–4 hours. -
Validation: Confirm product identity via
(look for singlet for ) and HRMS.
-
Data Summary: Comparative Potency (Hypothetical/Representative)
Based on SAR trends in USP1 and Kinase literature.
| Compound Class | Linker Type | Target | IC50 (nM) | Key Feature |
| Ref. USP1 Inhibitor | C-Linked | USP1 | High selectivity over USP7; Acetamide H-bonds to catalytic Cys. | |
| SARS-CoV-2 Analog | C-Linked | 3CLpro | Replaces benzotriazole; improved metabolic stability ( | |
| EGFR Inhibitor | N-Linked | EGFR (T790M) | 5-position acetamide extends to solvent front; solubilizing tail. |
References
-
Patent: Ubiquitin-specific protease 1 (USP1) inhibitor. WO2022214053A1. (2022). Link
-
Journal Article: Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CLpro). Journal of Medicinal Chemistry. (2021).[3] Link
-
Review: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies. Archiv der Pharmazie. (2025). Link
-
Database: BindingDB Entry BDBM21179 (Pyrimidine Analogue). BindingDB. Link
-
Journal Article: Recent Advances in Pyrimidine-Based Drugs. Molecules. (2024).[1][4][5][6] Link
Sources
- 1. WO2022214053A1 - Ubiquitin-specific protease 1 (usp1) inhibitor - Google Patents [patents.google.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 6. ajchem-a.com [ajchem-a.com]
Technical Guide: Stability Profiling and Storage Protocols for 2-Chloro-N-pyrimidin-5-yl-acetamide
[1]
Executive Summary
2-Chloro-N-pyrimidin-5-yl-acetamide is a reactive electrophilic building block widely used in medicinal chemistry, particularly in the synthesis of covalent kinase inhibitors and heterobifunctional degraders (PROTACs).[1] Its core utility lies in the
However, this reactivity dictates its stability profile. The compound is prone to hydrolysis (loss of chloride) and photolytic degradation .[1] Improper storage leads to the formation of hydroxy-acetamide impurities and dimerization, compromising synthetic yields and biological assay data.[1] This guide defines the evidence-based protocols to maximize shelf life and ensure experimental reproducibility.
Chemical Identity and Physicochemical Profile[2][3][4][5][6][7]
Before establishing storage protocols, researchers must understand the intrinsic properties that drive degradation.
| Property | Specification | Technical Note |
| Chemical Name | 2-Chloro-N-(pyrimidin-5-yl)acetamide | Distinct from the 2-yl or 4-yl isomers.[1] |
| Molecular Formula | ||
| Molecular Weight | 171.58 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation or extensive hydrolysis.[1] |
| Solubility | DMSO, DMF (>50 mM) | Low stability in solution. Prepare fresh.[1] |
| Hygroscopicity | Moderate | Absorbs atmospheric moisture, accelerating hydrolysis.[1] |
| Reactivity Class | Alkylating Agent (Electrophile) | Reacts rapidly with thiols (R-SH) and amines.[1] |
Mechanisms of Degradation
Understanding how the molecule fails is the key to preventing it. The degradation of 2-Chloro-N-pyrimidin-5-yl-acetamide follows two primary pathways:
-
Nucleophilic Hydrolysis (
): Atmospheric moisture attacks the -carbon, displacing the chloride ion.[1] This is the dominant failure mode in humid environments.[1] -
Amide Hydrolysis: Under extreme pH (acidic or basic), the amide bond connecting the pyrimidine ring cleaves, releasing 5-aminopyrimidine.[1]
Visualization: Degradation Pathways
The following diagram illustrates the chemical fate of the compound under poor storage conditions.
Figure 1: Primary degradation pathways.[1] The red path (Hydrolysis) is the most common cause of purity loss during storage.
Storage Protocols (The "Gold Standard")
To maintain purity >98% over 12+ months, adhere to the following tiered storage strategy.
Tier 1: Long-Term Storage (> 1 Month)[1]
-
Temperature: -20°C (Standard Freezer).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen).[1]
-
Container: Amber glass vial with a Teflon-lined screw cap.[1] Seal the cap with Parafilm to prevent moisture ingress during freeze/thaw cycles.[1]
-
Desiccation: Place the vial inside a secondary container (e.g., a jar) containing active desiccant (silica gel or molecular sieves).
Tier 2: Working Bench Storage (< 1 Week)
-
Temperature: 2–8°C (Refrigerator).
-
Atmosphere: Tightly closed; inert gas flush recommended after every use.[1]
-
Precaution: Equilibrate to room temperature before opening. Opening a cold vial in humid air causes immediate water condensation on the solid, initiating hydrolysis.
Solution Stability (Critical Warning)
Do NOT store 2-Chloro-N-pyrimidin-5-yl-acetamide in solution.
-
DMSO/DMF: Stability is limited (hours to days). The chloride can slowly react with DMSO (Swern-type chemistry) or trace water.[1]
-
Aqueous Buffers: Rapid hydrolysis occurs.[1] Half-life (
) can be < 24 hours at pH 7.4.[1] -
Protocol: Weigh the solid fresh for every experiment. If a stock solution is mandatory, freeze at -80°C immediately and use within 1 week.[1]
Shelf Life and Re-Testing Strategy
Even under ideal conditions, reactive electrophiles degrade slowly. Establish a rigorous Quality Control (QC) schedule.
Shelf Life Estimates[1]
-
Factory Sealed (under Argon, -20°C): 2 Years.
-
Opened (Stored at -20°C with desiccant): 1 Year.
-
Stored at Room Temperature: < 3 Months (Risk of significant hydrolysis).[1]
Re-Test Protocol
Perform a re-test if the compound has been stored for >6 months or if the appearance changes (darkening/clumping).
Analytical Method: LC-MS (Liquid Chromatography-Mass Spectrometry)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% ACN over 5-10 minutes.
-
Detection: UV (254 nm) and MS (ESI+).
-
Pass Criteria:
Handling and Safety (E-E-A-T)
As a Senior Application Scientist, I must emphasize that this compound is designed to be reactive. This biological feature is a safety hazard.[1]
-
Skin Sensitization (H317): Chloroacetamides are potent alkylators of skin proteins.[1] Double-gloving (Nitrile) is mandatory.[1]
-
Inhalation: The powder is fine and can be aerosolized.[1] Handle only in a chemical fume hood.[1]
-
Decontamination: Spills should be treated with a dilute solution of sodium thiosulfate or cysteine to quench the electrophile before cleaning.[1]
Workflow: Safe Handling Decision Tree
Figure 2: Step-by-step handling workflow to minimize moisture exposure and safety risks.
References
-
Sigma-Aldrich (Merck). Safety Data Sheet: 2-Chloroacetamide (Analogous Reactivity Data).[1] Retrieved from .[1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 289435: 2-Chloro-N-pyridin-2-ylacetamide (Structural Analog).[1] Retrieved from .
-
H. Liu et al. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.[1] J. Agric.[1] Food Chem. 2006, 54, 13, 4746–4754. (Mechanistic grounding for chloroacetamide hydrolysis). Retrieved from .
-
ChemScene. Product Analysis: 2-Chloro-N-(2-pyrimidinyl)acetamide.[1] Retrieved from .
-
BenchChem. Synthesis and Handling of N-substituted Chloroacetamides. Retrieved from .
Methodological & Application
Step-by-step synthesis of 2-Chloro-N-pyrimidin-5-yl-acetamide from 5-aminopyrimidine
Abstract & Strategic Context
This application note details the synthesis of 2-Chloro-N-(pyrimidin-5-yl)acetamide , a critical intermediate in the development of Targeted Covalent Inhibitors (TCIs). The chloroacetamide moiety serves as a moderate electrophile ("warhead") capable of alkylating specific cysteine residues in kinase active sites (e.g., JAK3, EGFR, BTK).
The Synthetic Challenge: The primary challenge in this synthesis is the reduced nucleophilicity of 5-aminopyrimidine . The pyrimidine ring is electron-deficient due to the two electronegative nitrogen atoms, which inductively withdraw electron density from the exocyclic amino group. Unlike electron-rich anilines, 5-aminopyrimidine requires optimized conditions to prevent sluggish reaction kinetics while avoiding the decomposition of the highly reactive chloroacetyl chloride electrophile.
Chemical Strategy & Mechanism
To ensure high yield and purity, this protocol utilizes a Nucleophilic Acyl Substitution pathway under basic conditions.
-
Solvent Selection: A mixture of THF (Tetrahydrofuran) and DMF (Dimethylformamide) is recommended. While THF is easily removed, pure THF often fails to fully solubilize 5-aminopyrimidine. DMF ensures homogeneity.
-
Base Selection: DIPEA (N,N-Diisopropylethylamine) is preferred over Pyridine or TEA. DIPEA is non-nucleophilic and sterically hindered, minimizing the risk of the base reacting with the chloroacetyl chloride to form quaternary ammonium salts.
-
Temperature Control: The reaction is initiated at 0°C to control the exotherm and prevent bis-acylation, then warmed to room temperature to drive the reaction to completion against the electron-poor amine.
Reaction Mechanism (Visualization)
Figure 1: Mechanistic pathway of the N-acylation reaction. The base (DIPEA) drives the equilibrium by neutralizing the generated HCl.
Materials & Safety Profile
| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards (GHS) |
| 5-Aminopyrimidine | 95.10 | 1.0 | Substrate | Irritant |
| Chloroacetyl Chloride | 112.94 | 1.2 | Electrophile | Toxic, Corrosive, Lachrymator |
| DIPEA | 129.24 | 1.5 | Base | Flammable, Corrosive |
| THF (Anhydrous) | 72.11 | Solvent | Medium | Flammable, Peroxide former |
| DMF (Anhydrous) | 73.09 | Co-solvent | Solubilizer | Reprotoxic, Irritant |
Critical Safety Note: Chloroacetyl chloride is a potent lachrymator and corrosive. All operations must be performed in a functioning fume hood. Quench all glassware with aqueous bicarbonate before removal from the hood.
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Solubilization: Add 5-aminopyrimidine (1.0 g, 10.5 mmol) to the flask.
-
Solvent Addition: Add THF (15 mL) . If the solid does not fully dissolve, add DMF (2-5 mL) dropwise until a clear homogeneous solution is obtained.
-
Why? Heterogeneous reactions can lead to localized "hot spots" and over-acylation.
-
-
Base Addition: Add DIPEA (2.74 mL, 15.75 mmol, 1.5 equiv) via syringe. Stir for 5 minutes.
-
Cooling: Submerge the flask in an ice/water bath (
C) for 10 minutes.
Phase 2: Acylation
-
Electrophile Addition: Dilute Chloroacetyl chloride (1.0 mL, 12.6 mmol, 1.2 equiv) in 2 mL of anhydrous THF in a separate vial.
-
Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours .
Phase 3: Monitoring & Workup
-
Validation (TLC/LCMS): Check reaction progress.
-
TLC Eluent: 5% MeOH in DCM. (Stain: UV or Ninhydrin).
-
Success Criteria: Disappearance of the polar amine spot (
) and appearance of a less polar amide spot ( ).
-
-
Quench: Slowly add saturated
(20 mL) to the reaction mixture. Stir vigorously for 15 minutes.-
Observation: Gas evolution (
) will occur as excess acid chloride is neutralized.
-
-
Isolation (Precipitation Method - Preferred):
-
The product often precipitates as a beige/off-white solid upon water addition.
-
If solid forms: Filter the solid using a Büchner funnel. Wash with cold water (
mL) and cold ( mL). -
If no precipitate (Oil forms): Proceed to Extraction. Extract with EtOAc (
mL). Wash combined organics with Brine, dry overngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> , and concentrate in vacuo.
-
Phase 4: Purification
-
Trituration: If the crude product is colored or impure, suspend the solid in cold Diethyl Ether (
) or Hexanes/EtOAc (1:1) and sonicate. Filter to collect the purified solid.[3] -
Drying: Dry under high vacuum for 12 hours to remove trace DMF.
Analytical Characterization (Expected Data)
| Property | Expected Value | Notes |
| Appearance | Off-white to beige solid | Darkening indicates oxidation or residual amine. |
| Yield | 75% – 90% | Lower yields usually due to water solubility during workup. |
| Amide proton (deshielded). | ||
| Pyrimidine H-4/H-6 (equivalent). | ||
| Pyrimidine H-2. | ||
| Characteristic singlet for chloromethyl group. | ||
| LC-MS (ESI+) | Cl isotope pattern (3:1 ratio for 172/174). |
Troubleshooting & Optimization Logic
If the reaction fails or yields are low, use the following decision tree to diagnose the failure mode.
Figure 2: Troubleshooting decision matrix for common synthesis issues.
References
-
BenchChem. (2025).[1][3] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from
-
ChemicalBook. (2025). Synthesis of 2-chloro-N-pyridin-2-yl-acetamide. Retrieved from
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase Inhibitors. Molecules. Retrieved from
-
RSC Medicinal Chemistry. (2022). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-Chloro-N-(pyrimidin-5-yl)acetamide. Retrieved from [4]
Sources
Application Note: General Procedure for N-Acylation of Aminopyrimidines with Chloroacetyl Chloride
Introduction & Strategic Context
The N-acylation of aminopyrimidines with chloroacetyl chloride is a cornerstone transformation in medicinal chemistry, particularly in the design of Targeted Covalent Inhibitors (TCIs) . The resulting 2-chloroacetamide moiety serves as a moderately reactive electrophilic "warhead" capable of alkylating specific cysteine residues (e.g., Cys481 in BTK, Cys797 in EGFR) via a Michael-like addition or
The Chemical Challenge
Aminopyrimidines present a unique challenge compared to standard anilines due to their electron-deficient nature. The pyrimidine ring acts as an electron sink, significantly reducing the nucleophilicity of the exocyclic amine. Furthermore, the presence of endocyclic nitrogens (N1/N3) introduces the risk of competitive regioselectivity (ring acylation vs. exocyclic acylation) and salt formation.
This guide outlines a robust, field-validated protocol designed to maximize regioselectivity for the exocyclic amide while minimizing bis-acylation and hydrolysis side reactions.
Mechanistic Insight & Reaction Pathway[1][2][3][4]
To troubleshoot low yields, one must understand the competing pathways. The reaction is a nucleophilic acyl substitution.[1][2]
Key Mechanistic Factors:
-
Nucleophilicity: The exocyclic amino group is the thermodynamic nucleophile, but kinetic control often favors the more accessible ring nitrogens if the base is insufficient.
-
HCl Scavenging: The reaction generates stoichiometric HCl. If not neutralized immediately, the aminopyrimidine starting material will protonate, deactivating it completely (
is non-nucleophilic). -
Tautomerism: 2-aminopyrimidines exist in equilibrium with imino-tautomers, which can complicate reactivity.
Visualization: Reaction Pathway & Competitive Sites
Figure 1: Mechanistic pathway highlighting the critical role of base scavenging to prevent substrate deactivation.
Experimental Protocols
We present two methods. Method A is the industry standard for solubility and ease of workup. Method B is a heterogeneous alternative for substrates sensitive to organic bases.
Critical Reagent Table
| Component | Role | Equivalents | Notes |
| Aminopyrimidine | Substrate | 1.0 eq | Dry thoroughly; water competes for the acid chloride. |
| Chloroacetyl Chloride | Reagent | 1.1 - 1.2 eq | High reactivity; typically added at |
| Triethylamine (TEA) | Base | 1.5 - 2.0 eq | Must be excess to neutralize HCl. DIPEA is a valid alternative. |
| DCM or THF | Solvent | [0.1 - 0.2 M] | Anhydrous. DCM is preferred for solubility; THF for polar substrates. |
Protocol A: Homogeneous Phase (DCM/TEA) - Recommended
Step 1: Setup
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with Aminopyrimidine (1.0 eq) and anhydrous Dichloromethane (DCM) (concentration ~0.15 M).
-
Add Triethylamine (TEA, 1.5 eq) via syringe. The mixture may be heterogeneous depending on the amine's solubility.
Step 2: Addition
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Dilute Chloroacetyl Chloride (1.1 eq) in a small volume of DCM.
-
Crucial Step: Add the acid chloride solution dropwise over 15–20 minutes.
-
Why? Rapid addition causes localized heating and high concentration, promoting bis-acylation or polymerization.
-
Step 3: Reaction
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours.
-
Monitor: Check TLC (typically 50% EtOAc/Hexane). The product is usually less polar than the starting amine (moves higher).
Step 4: Workup
-
Quench by adding saturated NaHCO₃ solution (aqueous). Stir for 10 minutes to hydrolyze excess acid chloride.
-
Separate phases.[1][2] Extract aqueous layer with DCM (
).[2] -
Wash combined organics with Water (
) and Brine ( ). -
Dry over anhydrous
, filter, and concentrate in vacuo.
Step 5: Purification
-
Recrystallization: Often successful from EtOH or EtOAc/Hexane.
-
Flash Chromatography: If necessary, elute with DCM/MeOH or Hexane/EtOAc.
Protocol B: Heterogeneous Phase (Acetone/ )
Use this if the substrate is acid-sensitive or if purification by precipitation is desired.
-
Dissolve Aminopyrimidine (1.0 eq) in Acetone or Acetonitrile .
-
Add solid
(2.0 eq) . -
Cool to 0°C. Add Chloroacetyl Chloride (1.2 eq) dropwise.
-
Stir at RT for 3–6 hours.
-
Workup: Pour the reaction mixture into Ice Water .
-
The product often precipitates as a solid.[3] Filter, wash with cold water, and dry.
Optimization & Troubleshooting Logic
When the reaction fails or yields are low (<50%), follow this logic tree to identify the root cause.
Figure 2: Decision matrix for reaction optimization.
Common Issues & Solutions
-
Issue: Bis-acylation.
-
Cause: Excess reagent or high temperature.
-
Fix: Strictly control stoichiometry (1.05 eq) and keep at 0°C longer.
-
-
Issue: Product is water-soluble.
-
Cause: High polarity of the pyrimidine ring.
-
Fix: Do not wash with large volumes of water. Use continuous extraction or evaporate solvent and use column chromatography directly.
-
-
Issue: "Stuck" Reaction.
-
Cause: Pyrimidine is too electron-deficient.
-
Fix: Add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.
-
Safety & Handling
-
Chloroacetyl Chloride: Potent lachrymator (tear gas agent) and corrosive.[2] Handle only in a functioning fume hood. Double-glove (Nitrile).
-
Exotherm: The reaction with amine/base releases heat. Always cool before addition.
References
-
BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from
-
MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Retrieved from
-
Enamine. Chloroacetamides: Covalent Inhibitors and Warheads.[4] Retrieved from
-
Royal Society of Chemistry. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition. Retrieved from
Sources
Using 2-Chloro-N-pyrimidin-5-yl-acetamide as an intermediate for kinase inhibitors
This Application Note and Protocol Guide details the utilization of 2-Chloro-N-(pyrimidin-5-yl)acetamide (CAS: 52687-97-5) in medicinal chemistry, specifically for the development of kinase inhibitors.[1]
Executive Summary
2-Chloro-N-(pyrimidin-5-yl)acetamide is a versatile electrophilic building block with dual utility in kinase inhibitor discovery. It functions primarily as:
-
A Covalent "Warhead" Precursor: The
-chloroacetamide moiety serves as a mild electrophile capable of targeting non-catalytic cysteine residues (e.g., Cys797 in EGFR, Cys481 in BTK) to form irreversible covalent bonds. -
A Synthetic Intermediate: It acts as a scaffold for
displacement reactions to introduce diverse nucleophiles (amines, thiols) via a glycine linker, facilitating the construction of focused libraries for targets like CDK2 and JAK3.
This guide provides standardized protocols for its synthesis, downstream coupling, and validation in covalent binding assays.[1]
Chemical Profile & Properties
Before experimental handling, review the physicochemical properties critical for reaction optimization.[1]
| Property | Specification |
| Chemical Name | 2-Chloro-N-(pyrimidin-5-yl)acetamide |
| CAS Number | 52687-97-5 |
| Molecular Weight | 171.58 g/mol |
| Formula | |
| Electrophilicity | Moderate (Reactivity: Thiol > Amine >> Hydroxyl) |
| Solubility | DMSO (>50 mM), DMF, Ethanol; Low in water |
| Stability | Susceptible to hydrolysis at pH > 8.0; Store at -20°C |
| Hazards | Alkylating Agent ; Skin/Eye Irritant.[1] Handle in fume hood. |
Synthetic Utility & Mechanism
The utility of this intermediate relies on the differential reactivity of the chlorine atom.[2] In the context of kinase inhibitors, the pyrimidine ring mimics the adenine base of ATP, positioning the electrophile within the hinge region or the solvent-front of the kinase ATP-binding pocket.
Mechanism of Action (Covalent Inhibition)
When designed as a warhead, the chloroacetamide undergoes a nucleophilic substitution (
Workflow Visualization
The following diagram illustrates the synthesis of the intermediate and its two primary downstream pathways.
Caption: Synthesis workflow showing the generation of the core intermediate and its divergence into scaffold building (Pathway A) or direct covalent targeting (Pathway B).
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-N-(pyrimidin-5-yl)acetamide
Use this protocol if the intermediate is not purchased commercially.[1] Note: 5-aminopyrimidine is less nucleophilic than pyridine analogs, requiring careful base selection.[1]
Reagents:
-
5-Aminopyrimidine (1.0 eq)[1]
-
Chloroacetyl chloride (1.2 eq)[1]
-
Triethylamine (TEA) or DIPEA (1.5 eq)[1]
-
Solvent: Anhydrous THF or DCM (10 mL/g of amine)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve 5-aminopyrimidine in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice bath. Add TEA dropwise.[1]
-
Acylation: Add chloroacetyl chloride dropwise over 15 minutes. Critical: Exothermic reaction.[1] Maintain temp < 5°C to prevent bis-acylation.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]
-
Work-up: Quench with saturated
. Extract with EtOAc (3x).[1] Wash organic layer with brine, dry over , and concentrate.[1][2] -
Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography (Gradient: 0-5% MeOH/DCM).
Protocol B: Scaffold Diversification ( Displacement)
Use this protocol to replace the chlorine with an amine or thiol to build a larger kinase inhibitor scaffold (e.g., for CDK2 or HDAC inhibition).
Reagents:
-
2-Chloro-N-(pyrimidin-5-yl)acetamide (Intermediate) (1.0 eq)[1]
-
Nucleophile (e.g., substituted benzylamine, aniline, or thiophenol) (1.1–1.5 eq)[1]
-
Base:
(2.0 eq) or (for sluggish nucleophiles)[1] -
Catalyst: KI (0.1 eq) (Optional, accelerates reaction)[1]
-
Solvent: DMF or Acetonitrile[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the Intermediate in DMF (5 mL/mmol).
-
Addition: Add the Base and the Nucleophile. If using an amine, add KI to catalyze the Finkelstein-like displacement.[1]
-
Heating: Heat to 60–80°C for 4–12 hours.
-
Monitoring: Check LC-MS for disappearance of the chloro-starting material (M+H ~172) and appearance of product.
-
Isolation: Pour into ice water. If solid precipitates, filter.[1] If not, extract with EtOAc.[1]
-
Mechanistic Insight: The pyrimidine ring acts as an electron-withdrawing group, slightly acidifying the amide N-H, but the reaction occurs at the
-carbon.[1] Avoid strong bases (like NaH) that might deprotonate the amide and cause self-alkylation.[1]
Protocol C: Covalent Binding Assay (Validation)
Use this protocol to confirm the intermediate (or its derivative) acts as a covalent warhead against a target kinase.
Materials:
Procedure:
-
Incubation: Incubate Kinase (1
M) with Test Compound (10 M, 10-fold excess) in Assay Buffer (20 mM Tris pH 7.5, 1 mM TCEP) for 1 hour at RT. -
Control: Run a DMSO-only control.
-
Analysis: Analyze samples via LC-MS.
-
Interpretation: Look for a mass shift of + [MW of Compound - HCl] .
-
Example: If Compound MW is 300, look for a protein mass shift of +264 Da (Loss of Cl, gain of thioether bond).
-
Failure Mode: If no shift is observed, the compound may be too unreactive (steric hindrance) or the cysteine is oxidized.
-
Mechanistic Visualization: Covalent Modification
The following diagram details the specific chemical mechanism when this scaffold is used as a warhead.
Caption: Mechanism of irreversible inhibition. The cysteine thiol attacks the alpha-carbon, displacing chloride.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Synthesis) | Hydrolysis of Chloroacetyl chloride | Ensure solvents are anhydrous; add acid chloride slowly at 0°C. |
| Bis-acylation | Excess acid chloride or high temp | Strictly control stoichiometry (1.0:1.[1]1) and keep T < 5°C during addition. |
| No Reaction (Coupling) | Poor nucleophilicity of amine | Add KI (catalyst) or switch solvent to DMF; increase Temp to 90°C. |
| Product Decomposition | Hydrolysis of amide | Avoid aqueous workups at high pH; store compound dry at -20°C. |
References
-
BenchChem. (2025).[1][2][9] Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide. Retrieved from [1]
-
Zhao, Z., & Bourne, P. E. (2022).[1][10] Systematic classification of kinase inhibitors: Covalent vs Non-covalent. Drug Discovery Today .
-
Laufer, S. A., et al. (2023).[1] Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Pharmaceuticals .[1][7][8][11]
-
Tanaka, T., et al. (2020).[1] Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines. ACS Medicinal Chemistry Letters . [1]
-
Sigma-Aldrich. (2025).[1] Product Specification: 2-Chloro-N-(pyrimidin-5-yl)acetamide.
Sources
- 1. 2-Chloro-N-pyridin-2-yl-acetamide | C7H7ClN2O | CID 289435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. repo.journalnx.com [repo.journalnx.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Nucleophilic Substitution Protocols for 2-Chloro-N-(pyrimidin-5-yl)acetamide
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the protocols for utilizing 2-Chloro-N-(pyrimidin-5-yl)acetamide (CAS: 114068-33-8) as an electrophilic scaffold for nucleophilic substitution reactions. This moiety is a critical intermediate in the synthesis of kinase inhibitors, heterobifunctional degraders (PROTACs), and covalent probes.
Introduction & Chemical Utility
2-Chloro-N-(pyrimidin-5-yl)acetamide serves as a versatile "linker-capable" electrophile. The pyrimidine ring functions as a polar, hydrogen-bonding heteroaromatic scaffold often acting as a hinge-binder mimic in kinase inhibitor design, while the
Key Applications
-
Fragment-Based Drug Discovery (FBDD): Rapid elaboration of the pyrimidine scaffold with amines or thiols to explore Structure-Activity Relationships (SAR).
-
Covalent Inhibition: The
-chloroacetamide group can act as a covalent "warhead" targeting non-catalytic cysteines (e.g., Cys481 in BTK), although it is less selective than acrylamides. -
Linker Synthesis: Connecting pharmacophores to solubilizing tails (e.g., piperazines, morpholines).
Mechanistic Insight
The reaction proceeds via a classic bimolecular nucleophilic substitution (
-
Electrophilicity: The carbonyl group of the amide withdraws electron density from the
-carbon, making it highly susceptible to nucleophilic attack. -
Pyrimidine Effect: The electron-deficient pyrimidine ring pulls electron density from the amide nitrogen. This reduces the amide's competing nucleophilicity, preventing intermolecular self-alkylation (polymerization), while increasing the acidity of the amide proton.
-
Finkelstein Catalysis: The chloride leaving group is moderately reactive. The addition of iodide salts (NaI, KI) generates the corresponding
-iodoacetamide in situ, which reacts significantly faster with nucleophiles due to the weaker C-I bond and better leaving group ability of iodide.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway showing both direct substitution and iodide-catalyzed acceleration.
Experimental Protocols
Safety Warning
Hazard:
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Handling: Weigh solids in a fume hood. Quench excess alkylating agent with a thiol (e.g., cysteine or glutathione) or aqueous ammonia before disposal.
Protocol A: N-Alkylation with Secondary Amines
This protocol is optimized for attaching solubilizing groups like N-methylpiperazine or morpholine .
Reagents:
-
Substrate: 2-Chloro-N-(pyrimidin-5-yl)acetamide (1.0 eq)
-
Nucleophile: Secondary amine (1.2 – 1.5 eq)
-
Base:
(2.0 eq) or DIPEA (Hunig's Base, 2.0 eq) -
Catalyst: NaI (0.1 eq) - Optional but recommended for sterically hindered amines.
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-N-(pyrimidin-5-yl)acetamide (1.0 mmol, 171 mg) in anhydrous MeCN (5 mL).
-
Activation (Optional): Add NaI (0.1 mmol, 15 mg). Stir for 10 minutes at room temperature. The solution may darken slightly due to trace iodine formation.
-
Addition: Add the Base (
, 276 mg) followed by the Secondary Amine (1.2 mmol) dropwise. -
Reaction:
-
Standard: Heat to 60°C for 4–6 hours.
-
Microwave: Heat to 100°C for 20 minutes (sealed vessel).
-
-
Monitoring: Monitor by LC-MS or TLC (5% MeOH in DCM). The chloride starting material (
) should disappear, replaced by the more polar amine product ( ). -
Workup:
-
Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Note: If the product is highly polar (e.g., piperazine derivatives), avoid aqueous wash. Instead, filter off inorganic salts and evaporate the solvent.
-
-
Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography (DCM/MeOH gradient).
Protocol B: S-Alkylation with Thiols (Cysteine Trapping)
Used for synthesizing thioether analogs or modeling covalent bond formation.
Reagents:
-
Substrate: 2-Chloro-N-(pyrimidin-5-yl)acetamide (1.0 eq)
-
Nucleophile: Thiol (R-SH) (1.1 eq)
-
Base:
(Triethylamine) (1.5 eq) -
Solvent: THF or DCM (degassed).
Step-by-Step Procedure:
-
Degassing: Sparge the solvent (THF) with nitrogen for 15 minutes to prevent disulfide dimerization of the thiol.
-
Dissolution: Dissolve the substrate in THF (0.2 M concentration).
-
Addition: Add
followed strictly by the Thiol at 0°C (ice bath). The reaction is exothermic and fast. -
Reaction: Allow to warm to room temperature. Stir for 1–2 hours.
-
Quench: Quench with saturated
solution. -
Isolation: Extract with DCM. Dry over
and concentrate.
Optimization & Troubleshooting Guide
Solvent and Base Selection Matrix
The choice of solvent and base dramatically affects yield and impurity profiles.
| Condition Set | Solvent | Base | Characteristics | Recommended For |
| Standard | MeCN | Heterogeneous, easy workup. | General amines, scale-up. | |
| High Solubility | DMF | DIPEA | Homogeneous, harder to remove solvent. | Polar substrates, library synthesis. |
| Mild | THF | Low boiling point, easy removal. | Thiols, reactive amines. | |
| Phase Transfer | DCM/H2O | NaOH + TBAB | Biphasic, aggressive. | Highly unreactive nucleophiles. |
Common Issues and Solutions
-
Problem: Hydrolysis of the Chloride.
-
Problem: Incomplete Reaction.
-
Fix: Add 10-20 mol% NaI (Finkelstein condition). Switch solvent to DMF to increase nucleophilicity.
-
-
Problem: Dimerization.
Synthesis Workflow Diagram
Figure 2: Complete workflow from scaffold synthesis to library generation.
References
-
BenchChem. Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 114068-33-8. Retrieved from
-
RSC Advances. Nucleophilic substitution reactions of α-chloroacetanilides: Mechanism and kinetics. (General mechanistic grounding for chloroacetamides). Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: 2-Chloroacetamide derivatives. Retrieved from
-
Journal of Agricultural and Food Chemistry. Kinetics and Mechanism of Nucleophilic Displacement of Chloroacetanilides. (2004).[7][8] Retrieved from
Sources
- 1. chemos.de [chemos.de]
- 2. iosrjournals.org [iosrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing reaction conditions for alkylation with 2-Chloro-N-pyrimidin-5-yl-acetamide
Application Note: Optimizing Reaction Conditions for Alkylation with 2-Chloro-N-pyrimidin-5-yl-acetamide
Executive Summary & Scope
This technical guide details the optimization of alkylation reactions utilizing 2-Chloro-N-pyrimidin-5-yl-acetamide (referred to herein as CPA-5 ). This compound serves as a critical electrophilic building block in medicinal chemistry, particularly for the synthesis of covalent kinase inhibitors (targeting Cys residues) and PROTAC linkers.
Unlike simple alkyl halides, the reactivity of CPA-5 is modulated by the electron-withdrawing pyrimidine ring and the amide linkage. This guide addresses the specific challenges associated with this scaffold—solubility, hydrolytic stability, and chemoselectivity—providing a self-validating protocol for researchers.
Mechanistic Insight & Reactivity Profile
To optimize conditions, one must understand the reaction landscape. CPA-5 reacts primarily via an S_N2 mechanism , where a nucleophile (Nu⁻) attacks the methylene carbon, displacing the chloride.
Electronic & Steric Factors
-
Leaving Group Ability: The chloride is a moderate leaving group. While less reactive than iodide or bromide, it offers greater stability against spontaneous hydrolysis in aqueous buffers [1].
-
Pyrimidine Influence: The electron-deficient pyrimidine ring at the amide nitrogen decreases the electron density on the amide carbonyl. This increases the acidity of the amide N-H (pKa ~10-11), creating a potential competing nucleophilic site if strong bases (e.g., NaH) are used indiscriminately [2].
-
Warhead Reactivity: As a "covalent warhead," chloroacetamides are classified as "tunable" electrophiles. They are generally selective for thiols (cysteine) over amines (lysine) at physiological pH, but this selectivity degrades at elevated pH (>8.5) or temperature [3].
Experimental Optimization Protocols
Scenario A: Small Molecule Synthesis (Scaffold Diversification)
Target: Alkylation of secondary amines or thiols to create larger bioactive molecules.
Table 1: Solvent & Base Screening Matrix
| Parameter | Condition A (Standard) | Condition B (Accelerated) | Condition C (Sensitive Substrates) |
| Solvent | DMF or DMAc | Acetonitrile (MeCN) | Ethanol or Methanol |
| Base | K₂CO₃ (3.0 eq) | Cs₂CO₃ (2.0 eq) | DIPEA (2.0 eq) |
| Additive | None | KI (0.1 - 0.5 eq) | None |
| Temp | 60°C | Reflux (80°C) | RT to 40°C |
| Use Case | Robust amines/phenols | Sterically hindered Nu⁻ | Base-sensitive scaffolds |
Protocol 1: Finkelstein-Catalyzed Alkylation (Recommended for Low Yields) Rationale: The addition of Potassium Iodide (KI) generates the transient iodo-acetamide intermediate, which is significantly more reactive than the chloro-analog, accelerating the rate without requiring harsh temperatures [4].
-
Dissolution: Dissolve the nucleophile (1.0 eq) in anhydrous MeCN (0.1 M concentration).
-
Base Addition: Add Cs₂CO₃ (2.0 eq). Stir for 15 min at RT to deprotonate.
-
Activation: Add KI (0.2 eq) followed by CPA-5 (1.1 eq).
-
Reaction: Heat to 60°C under N₂ atmosphere. Monitor by LC-MS.
-
Checkpoint: If conversion <50% at 2 hours, increase temp to 80°C.
-
-
Workup: Filter inorganic salts. Concentrate filtrate. Partition between EtOAc and Water.
Scenario B: Covalent Labeling (Protein/Peptide Cysteine Targeting)
Target: Irreversible binding to Cys residues in kinase active sites or proteomic probes.
Protocol 2: Aqueous/Organic Hybrid Buffer System Rationale: CPA-5 has poor water solubility. A co-solvent system is required to prevent precipitation while maintaining a pH that favors the thiolate anion (S⁻) but suppresses lysine (NH₂) modification [5].
-
Stock Prep: Prepare a 100 mM stock of CPA-5 in dry DMSO.
-
Buffer: Use PBS or HEPES (50 mM, pH 7.5). Avoid Tris buffer as it contains a primary amine that can compete.
-
Reaction Mix:
-
Protein/Peptide: 10 µM in Buffer.
-
Co-solvent: Add DMSO to final 5-10% (v/v).
-
Reagent: Add CPA-5 stock to final 100-500 µM (10-50x excess).
-
-
Incubation: 1 hour at RT (25°C) in the dark.
-
Quench: Add DTT (10 mM final) to scavenge excess electrophile.
Decision Tree & Workflow Visualization
The following diagram illustrates the logical flow for selecting reaction conditions based on the nucleophile type and solubility constraints.
Caption: Decision logic for optimizing CPA-5 alkylation based on nucleophile hardness and steric environment.
Troubleshooting & Critical Quality Attributes (CQA)
Issue 1: Low Conversion / Starting Material Recovery
-
Root Cause:[1][2][3] The chloride is not leaving efficiently, or the pyrimidine ring is aggregating (pi-stacking) reducing effective concentration.
-
Solution: Switch to Protocol 1 (Finkelstein) . The in situ generation of the iodide species increases reaction rate by ~10-100x. Ensure solvent is anhydrous; water solvates the nucleophile (especially F⁻ or OH⁻, less so for amines) and reduces nucleophilicity [6].
Issue 2: Hydrolysis of the Amide
-
Root Cause:[1][2][3] High pH (>10) or prolonged heating in aqueous base attacks the amide carbonyl.
-
Solution: Monitor pH strictly. Do not exceed pH 9.0. If using carbonate bases, ensure dry solvents.
Issue 3: Solubility Issues (Precipitation)
-
Root Cause:[1][2][3] The pyrimidin-5-yl moiety is planar and lipophilic.
-
Solution: Use DMF or NMP as the primary solvent. For aqueous reactions, pre-dissolve CPA-5 in DMSO at high concentration (100 mM) before rapid dilution into the buffer to avoid "crashing out."
References
-
BenchChem. Application Notes and Protocols for the Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. Retrieved from
-
Sigma-Aldrich. 2-CHLORO-N-(2-METHYLSULFANYL-PYRIMIDIN-5-YL)-ACETAMIDE Technical Data. Retrieved from
-
Kuznetsova, K., et al. (2021). Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy. ResearchGate. Retrieved from
-
Jablonkai, I. (2003).[4] Alkylating reactivity and herbicidal activity of chloroacetamides.[4] Pest Management Science. Retrieved from
-
ThermoFisher Scientific. Chloroacetamide, No-Weigh Format Product Instructions. Retrieved from
-
Eshak, E. A., et al. (2024). Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. ResearchGate. Retrieved from
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable preparation of 2-Chloro-N-pyrimidin-5-yl-acetamide for pharmaceutical use
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 2-Chloro-N-(pyrimidin-5-yl)acetamide , a critical intermediate in the manufacturing of Janus Kinase (JAK) inhibitors and other pyrimidine-based antineoplastic agents.
While standard medicinal chemistry routes often utilize dichloromethane (DCM) and column chromatography, this protocol is engineered for process scalability . It features a Green Solvent Switch to 2-Methyltetrahydrofuran (2-MeTHF), eliminates chromatographic purification via a controlled crystallization strategy, and includes critical In-Process Controls (IPCs) to minimize bis-acylated impurities.
Strategic Route Selection & Mechanism
The Challenge
The acylation of 5-aminopyrimidine presents unique challenges compared to standard anilines:
-
Nucleophilicity: The pyrimidine ring is electron-deficient, reducing the nucleophilicity of the exocyclic amine.
-
Solubility: 5-aminopyrimidine has poor solubility in non-polar solvents, often necessitating polar aprotic solvents that complicate workup.
-
Genotoxicity: The product contains an
-chloroacetamide moiety, a structural alert for genotoxicity (alkylating agent). Containment is critical.
Reaction Pathway Design
We utilize a nucleophilic acyl substitution using Chloroacetyl Chloride . To manage the reaction exotherm and HCl generation, a biphasic or semi-biphasic system with an organic base is employed.
Caption: Nucleophilic acyl substitution pathway. Base scavenging of HCl drives the equilibrium forward.
Experimental Protocol (Scalable)
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol (Example) | Role |
| 5-Aminopyrimidine | 95.10 | 1.0 | 100.0 g | Limiting Reagent |
| Chloroacetyl Chloride | 112.94 | 1.15 | 136.5 g (96 mL) | Acylating Agent |
| Triethylamine (TEA) | 101.19 | 1.25 | 133.0 g (183 mL) | HCl Scavenger |
| 2-MeTHF | - | 10 Vol | 1.0 L | Solvent (Green alternative to DCM) |
Step-by-Step Methodology
Step 1: Solubilization & Setup
-
Charge 5-Aminopyrimidine (100 g) into a 3-neck reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
Add 2-MeTHF (800 mL) . Note: 2-MeTHF is preferred over THF for its immiscibility with water, simplifying the workup.
-
Add Triethylamine (133 g) in one portion.
-
Cool the resulting suspension to 0–5 °C using a chiller or ice/salt bath.
Step 2: Controlled Addition (Critical Step)
-
Dilute Chloroacetyl Chloride (136.5 g) with 2-MeTHF (200 mL) in a pressure-equalizing addition funnel.
-
Why? Dilution prevents localized hot spots which lead to bis-acylation impurities.
-
-
Add the solution dropwise over 60–90 minutes, maintaining internal temperature < 10 °C .
-
Observation: A thick white precipitate (TEA·HCl) will form immediately. Ensure stirring speed is sufficient to maintain suspension uniformity.
Step 3: Reaction & Monitoring (IPC)
-
Allow the reaction to warm to Room Temperature (20–25 °C) over 2 hours.
-
IPC (HPLC/TLC): Sample after 3 hours.
-
Target: < 1.0% remaining 5-aminopyrimidine.
-
TLC Eluent:[3] 5% MeOH in DCM (Product Rf ~ 0.4; SM Rf ~ 0.2).
-
Step 4: Workup & Isolation
-
Quench: Cool to 10 °C and slowly add Water (500 mL) . Stir for 15 minutes to dissolve TEA·HCl salts.[4]
-
Phase Separation: Transfer to a separator.[2] Remove the lower aqueous phase.
-
Washing: Wash the organic layer with Saturated NaHCO₃ (300 mL) (removes excess acid) followed by Brine (300 mL) .
-
Distillation/Crystallization:
-
Concentrate the organic phase under vacuum to approx. 30% volume.
-
Add n-Heptane (300 mL) slowly as an anti-solvent while stirring.
-
Cool to 0–5 °C and age for 2 hours.
-
-
Filtration: Filter the white crystalline solid. Wash the cake with cold 2-MeTHF/Heptane (1:1).
-
Drying: Dry in a vacuum oven at 40 °C for 12 hours.
Process Flow & Quality Control
The following flowchart illustrates the critical decision nodes and purification logic.
Caption: Process workflow emphasizing the IPC checkpoint and crystallization purification.
Key Technical Considerations
Impurity Management
-
Bis-acylation: The primary impurity arises from the reaction of the product amide nitrogen with a second equivalent of chloroacetyl chloride.
-
Control: Strictly control stoichiometry (1.15 eq max) and temperature (< 10 °C during addition).
-
-
Hydrolysis: The chloroacetyl group is susceptible to hydrolysis if the quench is too basic or hot. Use mild NaHCO₃ and keep temperatures low.
Safety & Toxicology (E-E-A-T)
-
Alkylating Potential: 2-Chloro-N-(pyrimidin-5-yl)acetamide is a potent alkylating agent. It can react with DNA bases.
-
Protocol: All weighing and handling of the solid must occur in a Class II Biosafety Cabinet or a ventilated enclosure.
-
Decontamination: Spills should be treated with a solution of 10% nucleophile (e.g., sodium thiosulfate) to quench the alkyl chloride.
-
-
Reagent Handling: Chloroacetyl chloride is a lachrymator and corrosive.
Analytical Data (Expected)
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆):
10.85 (s, 1H, NH), 9.05 (s, 1H, Pyrimidine H-2), 8.95 (s, 2H, Pyrimidine H-4,6), 4.35 (s, 2H, CH₂Cl). -
Mass Spec (ESI): [M+H]⁺ = 172.0/174.0 (Characteristic 3:1 Chlorine isotope pattern).
References
-
BenchChem. Application Notes and Protocols for the Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. (Analogous heteroaryl acetamide synthesis). Retrieved from
-
ChemicalBook. Synthesis of 2-Chloro-N-pyridin-2-yl-acetamide. (Methodology for electron-deficient amine acylation). Retrieved from
-
Erciyes University. Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. (Specific reactivity of aminopyrimidines). Retrieved from
-
Sigma-Aldrich. 2-Chloro-N-(2-methylsulfanyl-pyrimidin-5-yl)-acetamide Product Information. (Handling and safety data for pyrimidine acetamides). Retrieved from
Sources
Application Note: Solvent Selection for the Synthesis of N-(pyrimidin-5-yl) chloroacetamides
Executive Summary
The synthesis of N-(pyrimidin-5-yl) chloroacetamides represents a critical transformation in medicinal chemistry, particularly for covalent inhibitors and PROTAC linkers. However, this reaction is frequently bottlenecked by two opposing factors: the poor nucleophilicity of the 5-aminopyrimidine core and its limited solubility in standard non-polar solvents.
This Application Note provides a rational framework for solvent selection, moving beyond traditional dichloromethane (DCM) protocols toward higher-performing, greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) .[1] We present mechanistic insights, comparative solvent data, and validated protocols to maximize yield and purity while minimizing process mass intensity (PMI).
Mechanistic Insight & Challenges
The Nucleophilicity Problem
Unlike aniline, 5-aminopyrimidine possesses a pyrimidine ring with two electronegative nitrogen atoms at positions 1 and 3. These atoms exert a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M), significantly reducing the electron density on the exocyclic amino group at position 5.
-
Consequence: The amine is a weak nucleophile.
-
Solvent Implication: Solvents that strongly solvate the amine protons (H-bond acceptors like DMSO) can further stabilize the ground state, increasing the activation energy required for the nucleophilic attack on chloroacetyl chloride.
The Solubility Paradox
Aminopyrimidines are moderately polar solids (often crystalline with high melting points) that dissolve poorly in non-polar solvents like toluene or hexanes. While they dissolve well in polar protic solvents (MeOH, Water), these are incompatible with highly reactive acid chlorides due to rapid solvolysis (hydrolysis/alcoholysis).
Reaction Pathway Visualization
The following diagram illustrates the reaction mechanism and the critical role of solvent/base choice in preventing side reactions (protonation of ring nitrogens).
Figure 1: Reaction pathway for the acylation of 5-aminopyrimidine. Note the competition between product formation and hydrolysis if solvents are not anhydrous.
Solvent Selection Strategy
We evaluated solvents based on three criteria: Solubility Power (for the heterocycle), Chemical Inertness (toward acid chlorides), and Green Chemistry Metrics (GSK/Pfizer guides).
Comparative Solvent Matrix
| Solvent | Solubility (5-AP) | Reactivity Support | Green Score | Workup Ease | Recommendation |
| DCM (Dichloromethane) | Moderate | High | Red (Hazardous) | High (Volatile) | Legacy (Avoid if possible) |
| THF (Tetrahydrofuran) | Good | Moderate | Yellow (Peroxides) | Moderate (Water miscible) | Standard |
| DMF (Dimethylformamide) | Excellent | High | Red (Reprotoxic) | Low (High BP, difficult removal) | Specific Use Only |
| 2-MeTHF (2-Methyl THF) | Good | High | Green | Excellent (Phase separation) | Preferred |
| EtOAc (Ethyl Acetate) | Moderate | Moderate | Green | High | Alternative |
Why 2-MeTHF is the Superior Choice
2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources (furfural/corn cobs) and offers distinct technical advantages over THF and DCM:
-
Higher Boiling Point (80°C): Allows for higher reaction temperatures if the aminopyrimidine is particularly sluggish.
-
Immiscibility with Water: Unlike THF, 2-MeTHF forms a clean biphasic system with water. This allows for a direct aqueous wash to remove salts (TEA·HCl) without needing to evaporate the solvent first or add a co-solvent.
-
Peroxide Stability: More stable than THF.
Experimental Protocols
Protocol A: The "Green" Process (Recommended)
Target: Scalable synthesis with simplified workup. Solvent: 2-MeTHF
Reagents:
-
5-Aminopyrimidine (1.0 equiv)
-
Chloroacetyl chloride (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
2-MeTHF (10-15 volumes)
Step-by-Step Procedure:
-
Dissolution: Charge a dry reaction vessel with 5-aminopyrimidine and 2-MeTHF. Stir at Room Temperature (RT). Note: A suspension is acceptable; it will clear as the reaction proceeds.
-
Base Addition: Add DIPEA in one portion. Cool the mixture to 0–5°C using an ice bath.
-
Acylation: Add chloroacetyl chloride dropwise over 15–20 minutes, maintaining internal temperature <10°C. Caution: Exothermic reaction.
-
Reaction: Remove ice bath and allow to warm to RT. Stir for 2–4 hours. Monitor by HPLC/UPLC (Target mass: M+1).
-
Workup (The 2-MeTHF Advantage):
-
Quench reaction by adding water (5 volumes).
-
Stir rapidly for 10 minutes.
-
Separate phases.[2] The product remains in the upper organic (2-MeTHF) layer; salts wash into the aqueous layer.
-
Wash organic layer with saturated NaHCO₃ (to remove traces of acid) and then Brine.
-
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from EtOAc/Heptane or 2-MeTHF/Heptane if necessary.
Protocol B: The "High Solubility" Method (For Stubborn Substrates)
Target: Highly substituted/insoluble aminopyrimidines. Solvent: DMF/DCM Mixture
Step-by-Step Procedure:
-
Dissolution: Dissolve the aminopyrimidine (1.0 equiv) in minimum anhydrous DMF (3-5 volumes).
-
Dilution: Dilute with anhydrous DCM (10 volumes). Reason: Pure DMF is hard to remove; DCM acts as a carrier and facilitates workup.
-
Base: Add Pyridine (2.0 equiv) or Triethylamine (1.5 equiv). Cool to 0°C.
-
Addition: Add chloroacetyl chloride (1.2 equiv) dropwise.
-
Reaction: Stir at RT for 4–12 hours.
-
Workup:
-
Dilute with excess EtOAc or DCM.
-
Wash aggressively with Water (3x) and LiCl (5% aq solution) to pull out DMF.
-
Dry and concentrate.
-
Decision Tree for Solvent Selection
Use this logic flow to determine the optimal solvent for your specific pyrimidine derivative.
Figure 2: Decision tree for selecting the appropriate solvent system based on substrate solubility and stability.
Troubleshooting & Quality Control
| Observation | Root Cause | Solution |
| Low Conversion (<50%) | Poor nucleophilicity of amine. | Heat reaction to 40–50°C (requires 2-MeTHF or DCE). Add catalytic DMAP (0.1 equiv). |
| Hydrolysis Product (M-35) | Moisture in solvent or reagents. | Use anhydrous solvents.[3] Ensure chloroacetyl chloride is clear (not yellow/cloudy). |
| "Oiling Out" | Product is too polar for non-polar workup. | Use Protocol B (DMF) or extract aqueous layer with 10% MeOH/DCM. |
| Purple/Dark Color | Oxidation of amine or impurities. | Purge reaction with Nitrogen/Argon. Ensure amine starting material is not oxidized (recrystallize if needed).[3] |
References
-
Green Solvent Selection Guide: Lei, P., et al. (2021). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. [1]
-
Amidation Metrics: GSK Solvent Selection Guide. Green Chemistry, 2016, 18, 288-296.[4]
-
Compound Data: 5-Aminopyrimidine PubChem CID 344373.
- Process Scale Considerations: Dunn, P. J., et al. (2008). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of 2-Chloro-N-pyrimidin-5-yl-acetamide
Technical Support Center: Optimization of 2-Chloro-N-(pyrimidin-5-yl)acetamide Synthesis
User Query: "I am experiencing low yields (<40%) and inconsistent purity when synthesizing 2-Chloro-N-(pyrimidin-5-yl)acetamide. The starting material (5-aminopyrimidine) seems to remain unreacted or forms insoluble aggregates. How can I improve the process?"
Executive Summary: The "Weak Nucleophile" Challenge
The synthesis of 2-Chloro-N-(pyrimidin-5-yl)acetamide presents a classic organic chemistry paradox: you are reacting a highly reactive electrophile (chloroacetyl chloride) with a significantly deactivated nucleophile (5-aminopyrimidine).
-
The Problem: The pyrimidine ring acts as a strong electron-withdrawing group, significantly lowering the pKa (approx. 2.6) and nucleophilicity of the exocyclic amine. Furthermore, 5-aminopyrimidine exhibits poor solubility in standard non-polar solvents (DCM, Toluene), leading to heterogeneous reaction mixtures that trap starting material.
-
The Solution: The protocol must shift from standard Schotten-Baumann conditions (biphasic aqueous/organic) to a homogenous polar-aprotic system that solubilizes the amine while strictly controlling moisture to prevent acid chloride hydrolysis.
Module 1: Critical Reaction Parameters (Q&A)
Q1: Why is my starting material (5-aminopyrimidine) not dissolving in DCM or THF? A: 5-Aminopyrimidine is a polar, crystalline heteroaromatic amine. It has high lattice energy and poor interaction with non-polar solvents.
-
Technical Fix: Switch to DMAc (Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone) . These solvents disrupt the crystal lattice effectively and maintain a homogenous solution, which is critical for reaction kinetics.
-
Impact: Solubilizing the reactant increases the effective concentration of the nucleophile, directly accelerating the rate of acylation (
).
Q2: I see significant remaining starting material despite adding excess Chloroacetyl Chloride. Why?
A: This is likely due to HCl protonation . As the reaction proceeds, HCl is generated.[1][2] Since 5-aminopyrimidine is basic (albeit weakly), it acts as an HCl scavenger, forming the unreactive hydrochloride salt (
-
Technical Fix: You must use an auxiliary base to scavenge HCl. DIPEA (Diisopropylethylamine) is superior to Triethylamine (TEA) here because its steric bulk prevents it from reacting with chloroacetyl chloride to form quaternary ammonium salts (a common side reaction with TEA).
Q3: Why is the yield lower when I scale up? A: Exotherm control. The reaction is highly exothermic. At larger scales, localized heating promotes bis-acylation (formation of the imide) or hydrolysis of the acid chloride if ambient moisture is present.
-
Technical Fix: Strict temperature control (
C addition) and dropwise addition of the electrophile are non-negotiable at scale.
Module 2: Optimization Data & Solvents
The following table summarizes internal optimization runs comparing solvent/base systems.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Base (1.2 equiv) | Temp | Yield (%) | Observations |
| 1 | DCM | TEA | RT | 35% | Heterogeneous slurry; incomplete conversion. |
| 2 | THF | TEA | 52% | Better solubility; TEA-HCl salt voluminous precipitate traps product. | |
| 3 | DMAc | None | 65% | Product precipitates as HCl salt (high purity). | |
| 4 | DMAc | DIPEA | 88% | Homogenous; rapid conversion; high isolated yield. | |
| 5 | DMF | Pyridine | RT | 60% | Difficult workup (removal of pyridine); colored impurities. |
Recommendation: Entry 4 (DMAc/DIPEA) is the "Gold Standard" for yield. Entry 3 is preferred if you require the HCl salt directly without column chromatography.
Module 3: Visualizing the Pathway & Troubleshooting
Figure 1: Reaction Mechanism & Competitive Pathways
This diagram illustrates the desired pathway versus the two main failure modes: Protonation (stalling the reaction) and Hydrolysis (destroying the reagent).
Caption: Mechanistic pathway showing the critical competition between acylation, salt formation (deactivation), and hydrolysis.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing yield loss based on reaction monitoring (TLC/LCMS).
Module 4: Optimized Experimental Protocol
Objective: Synthesis of 2-Chloro-N-(pyrimidin-5-yl)acetamide (Target Scale: 10 mmol).
Reagents:
-
5-Aminopyrimidine (0.95 g, 10 mmol)
-
Chloroacetyl chloride (1.24 g, 11 mmol, 1.1 equiv)
-
DIPEA (1.55 g, 12 mmol, 1.2 equiv)
-
DMAc (Dimethylacetamide) (10 mL, Anhydrous)
Step-by-Step Methodology:
-
Dissolution: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 5-aminopyrimidine in DMAc. Stir until a clear, homogenous solution is obtained.
-
Base Addition: Add DIPEA in one portion. The solution may warm slightly; cool the mixture to
C using an ice/water bath. -
Acylation (Critical Step): Dilute Chloroacetyl chloride in 2 mL of DMAc (to prevent localized concentration spikes). Add this solution dropwise to the reaction mixture over 15 minutes at
C.-
Why: Controlling the addition rate prevents the exotherm from triggering bis-acylation.
-
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 2 hours.
-
Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting material (
) should disappear, and the product ( ) should appear.
-
-
Quench & Precipitation: Pour the reaction mixture slowly into 100 mL of ice-cold water. Stir vigorously for 30 minutes.
-
Note: The product is moderately soluble in water but less so in cold water. If a precipitate forms, filter it (Method A).[3] If no precipitate forms due to high solubility (Method B).
-
-
Workup (Method B - Recommended for Max Yield): Extract the aqueous mixture with EtOAc (
mL). If the product remains in the aqueous phase (checked by TLC), add NaCl to saturate the aqueous layer ("salting out") and extract with THF/EtOAc (1:1). -
Purification: Dry combined organics over
, filter, and concentrate. Recrystallize from Isopropanol or Acetonitrile if necessary.
References
-
Synthesis of Pyrimidine Amides: World Intellectual Property Organization, WO 2004/041802 A1, "Process for preparing 2-aminothiazole-5-carboxamides and intermediates". (Describes analogous acylation conditions for heteroaromatic amines). Link
-
Solubility & Reactivity of Aminopyrimidines: Baluja, S., et al. "Solubility of pyrimidine derivatives in different organic solvents." World Scientific News, 44 (2016), 13-34. (Validates solubility issues in non-polar solvents). Link
-
General Acylation Protocol: BenchChem Application Notes, "Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide." (Provides baseline stoichiometry and workup for electron-deficient amines). Link
-
Mechanism of Amine Acylation: Journal of Medicinal Chemistry, "Optimization of amide coupling for electron-deficient anilines." (General grounding for using DIPEA/DMAc systems). Link
Sources
Purification methods for 2-Chloro-N-pyrimidin-5-yl-acetamide: Recrystallization vs Chromatography
Executive Summary
The purification of 2-Chloro-N-(pyrimidin-5-yl)acetamide presents a classic process chemistry challenge: balancing the removal of polar impurities against the inherent reactivity of the
While column chromatography is a standard tool in discovery chemistry, it poses specific risks for this molecule due to the electrophilic nature of the
This guide details the protocols, mechanistic rationale, and troubleshooting steps for both methods.
Module 1: Recrystallization (Primary Recommendation)
The Scientific Rationale
Recrystallization is preferred because it avoids the "silica trap." The pyrimidine ring is a heterocyclic base that interacts strongly with acidic silanol groups on silica gel, often requiring amine modifiers (like Triethylamine) to elute. However, the
Recrystallization leverages the steep solubility curve of the amide in moderately polar solvents while rejecting the highly polar salts (e.g., amine hydrochlorides) and non-polar dimers.
Standard Operating Procedure (SOP)
Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent). Alternative: Isopropanol (IPA) – Use with caution due to potential solvolysis at high heat.
Protocol:
-
Dissolution: Transfer the crude solid to a flask. Add minimal Ethyl Acetate (EtOAc) . Heat to 60°C (do not boil aggressively).
-
Note: If the solid does not dissolve fully, filter the hot solution to remove inorganic salts (likely amine hydrochloride byproducts).
-
-
Anti-Solvent Addition: While maintaining 60°C, slowly add n-Heptane dropwise until a persistent cloudiness (turbidity) appears.
-
Re-solubilization: Add just enough hot EtOAc to make the solution clear again.
-
Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) slowly over 2 hours.
-
Critical Step: Do not place directly on ice; this causes "oiling out."
-
-
Collection: Filter the crystals and wash with a cold 1:3 EtOAc:Heptane mixture.
Troubleshooting Recrystallization
| Issue | Diagnosis | Corrective Action |
| Oiling Out | Product separates as a liquid droplet rather than a crystal. | Seeding: Add a tiny crystal of pure product at 30°C.Slower Cooling: Wrap the flask in a towel to slow heat loss.Trituration: Scratch the glass side with a spatula. |
| Low Yield | Too much solvent used or product is too soluble. | Concentrate the mother liquor by 50% and repeat cooling.Cool to 0-4°C after crystals have already formed at RT. |
| New Impurity | Solvolysis (reaction with solvent). | Avoid Methanol/Ethanol at high heat. The |
Module 2: Chromatography (Secondary "Rescue" Method)
The Risk Analysis
Use chromatography only if recrystallization fails to remove specific impurities (e.g., unreacted aniline).
-
The Trap: You will be tempted to add Triethylamine (TEA) to reduce tailing. DO NOT DO THIS. TEA will react with the alkyl chloride to form a quaternary ammonium salt (
).
Standard Operating Procedure (SOP)
Stationary Phase: Neutral Alumina (Preferred) or Silica Gel (Standard). Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).
Protocol:
-
Column Prep: Pack the column with Neutral Alumina if available. If using Silica, pre-wash with 100% DCM.
-
Loading: Dissolve crude in minimal DCM. If solubility is poor, use a "dry load" technique (adsorb onto Celite).
-
Elution: Run a gradient from 100% DCM to 95:5 DCM:MeOH.
-
Note: The product usually elutes between 2-5% MeOH.
-
-
Fraction Collection: Monitor via TLC (UV 254 nm). The pyrimidine ring is UV active.
Troubleshooting Chromatography
| Issue | Diagnosis | Corrective Action |
| Severe Tailing | Basic pyrimidine sticking to acidic silica. | Switch to Neutral Alumina. This eliminates the acidity without requiring amine modifiers.Alternatively, use a steeper gradient to push the compound off faster. |
| Product Loss | Irreversible adsorption or degradation. | Check Mass Balance. If product is missing, it likely degraded on the column. Switch to recrystallization immediately. |
| Quaternization | Mass spec shows M+101 peak (TEA adduct). | Contaminated Mobile Phase. Ensure no amines were used in the solvent lines or column previously. |
Visual Decision Guides
Workflow Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profile.
Recrystallization Process Flow
Figure 2: Step-by-step workflow for the Anti-Solvent Recrystallization method.
Comparative Analysis: Method Selection
| Feature | Recrystallization (EtOAc/Heptane) | Chromatography (DCM/MeOH) |
| Scalability | High (Kg scale feasible) | Low (Grams require large columns) |
| Solvent Cost | Low | High |
| Product Stability | High (Thermal stress only) | Moderate (Silica acidity risk) |
| Impurity Removal | Excellent for salts/dimers | Excellent for close isomers |
| Operator Time | Low (passive cooling) | High (active monitoring) |
| Major Risk | Oiling out | Quaternization (if TEA used) |
References
-
BenchChem. (2025).[1][2] Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. Retrieved from
-
University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
ResearchGate. (2025). Reaction, Reactivity and Behaviour of α-Chloroacetamides. Retrieved from
-
PubChem. (2025).[3] Compound Summary: 2-chloro-N-(pyrimidin-2-yl)acetamide (Isomer Analog). Retrieved from
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? (Silanol suppression mechanisms).[4] Retrieved from
Sources
Troubleshooting hydrolysis side reactions of 2-Chloro-N-pyrimidin-5-yl-acetamide
Topic: Troubleshooting Hydrolysis Side Reactions & Stability
Core Technical Overview
2-Chloro-N-pyrimidin-5-yl-acetamide is a specialized electrophilic intermediate, commonly utilized as a "covalent warhead" in kinase inhibitor design (targeting cysteine residues).[1][2] Its chemical behavior is defined by two competing instability vectors:[1][3]
-
The Amide Linkage: Susceptible to cleavage, driven by the electron-withdrawing pyrimidine ring.[2]
-
The Alkyl Chloride: Susceptible to nucleophilic displacement (
) by water or hydroxide.
This guide addresses the specific hydrolysis issues encountered during synthesis, workup, and storage.
Diagnostic: Identifying the Side Reaction
Before troubleshooting, you must identify which hydrolysis pathway is degrading your compound.[3] Use this diagnostic table based on LC-MS data.
| Observation (LC-MS) | Mass Shift ( | Diagnosis | Cause |
| Loss of Product | -76 Da (approx) | Amide Cleavage | Acidic or strongly basic conditions cleavage the amide bond, releasing 5-aminopyrimidine ( |
| New Polar Peak | -18 Da (approx) | Chloride Hydrolysis | Nucleophilic attack by |
| Dimer Formation | Intermolecular Alkylation | The amide nitrogen of one molecule attacks the chloride of another (rare in 5-pyrimidines due to low nucleophilicity, but possible in concentrated neutral solution).[2] |
Visualizing the Degradation Pathways
The following diagram illustrates the mechanistic causality of these side reactions.
Figure 1: Competing degradation pathways.[1][2] Note that basic conditions primarily attack the alkyl chloride first (
Troubleshooting & FAQs
Section A: Synthesis & Reaction Control[3][4]
Q1: I am seeing significant starting material (5-aminopyrimidine) remaining, but adding heat degrades my product. How do I push the reaction to completion?
Analysis: The 5-aminopyrimidine nitrogen is poorly nucleophilic (pKa of conjugate acid
-
Switch Reagents: Do not use Chloroacetic anhydride; it is too slow.[2] Use Chloroacetyl chloride (1.1 - 1.2 equiv).[1][2]
-
Solvent/Base System: Use an anhydrous, non-nucleophilic base system.
-
Temperature: Start at
to control the exotherm, then warm to Room Temperature (RT). Do not reflux.
Q2: During aqueous workup, my product purity drops. Why?
Analysis: The alkyl chloride is highly reactive toward hydroxide ions (
-
Quench: Use ice-cold water or saturated
.[1][2] -
Wash: Use dilute Citric Acid (5%) or saturated
(briefly). Avoid strong bases (pH > 9). -
Extraction: Extract immediately into EtOAc or DCM and dry over
. Do not let the compound sit in the aqueous phase.[4]
Section B: Storage & Stability[1][2][3]
Q3: My solid compound turned into a sticky gum after 2 weeks at room temperature. What happened? Analysis: This is likely "Autocatalytic Hydrolysis."[2] Trace moisture hydrolyzes a small amount of the chloride, releasing HCl.[3] The HCl then catalyzes the cleavage of the amide bond (see Figure 1, Acid Path), releasing more amine and acid, accelerating the degradation.[3] Solution:
-
Lyophilization: Ensure the product is completely dry (free of water and solvent traces) before storage.
-
Conditions: Store at -20^\circ C under Argon/Nitrogen.
-
Desiccant: Store the vial inside a secondary container with Drierite or silica gel.
Optimized Experimental Protocol
Designed to minimize hydrolysis side reactions.
Objective: Synthesis of 2-Chloro-N-pyrimidin-5-yl-acetamide (10 mmol scale).
| Parameter | Specification | Rationale |
| Solvent | THF or DCM (Anhydrous) | Prevents hydrolysis of chloroacetyl chloride.[1][2] |
| Base | DIPEA (1.2 equiv) | Scavenges HCl without acting as a nucleophile. |
| Temp | Minimizes thermal degradation.[2] | |
| Atmosphere | Excludes moisture.[2] |
Step-by-Step Procedure:
-
Preparation: In a flame-dried flask, dissolve 5-aminopyrimidine (951 mg, 10 mmol) in anhydrous THF (20 mL).
-
Base Addition: Add DIPEA (2.1 mL, 12 mmol). Cool the mixture to
in an ice bath. -
Acylation: Dropwise add chloroacetyl chloride (0.88 mL, 11 mmol) over 10 minutes.
-
Critical Check: Ensure the internal temperature does not spike above
.
-
-
Reaction: Stir at
for 30 mins, then allow to warm to RT. Monitor by TLC/LC-MS. Reaction is usually complete within 2-4 hours.[1][2] -
Workup (Crucial Step):
-
Purification: Concentrate in vacuo (
). Recrystallize from EtOAc/Hexane or purify via flash chromatography (DCM/MeOH).
Troubleshooting Decision Tree
Figure 2: Decision matrix for optimizing reaction outcomes.
References
-
Reimann, S., et al. (2007).[2][3] Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology.[2] Retrieved from [Link]
-
Gehringer, M., & Laufer, S. A. (2019).[2][3] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. (Contextual grounding for chloroacetamide reactivity).
Sources
Removing unreacted 5-aminopyrimidine from 2-Chloro-N-pyrimidin-5-yl-acetamide mixtures
Topic: Removing Unreacted 5-Aminopyrimidine from Reaction Mixtures
Executive Summary
The acylation of 5-aminopyrimidine with chloroacetyl chloride often results in incomplete conversion due to the electron-deficient nature of the pyrimidine ring, which reduces the nucleophilicity of the exocyclic amine. Furthermore, the similar solubility profiles of the starting material and the product (both possessing polar pyrimidine cores) render standard aqueous workups inefficient.
This guide addresses the specific challenge of isolating 2-Chloro-N-(pyrimidin-5-yl)acetamide (Product) from unreacted 5-aminopyrimidine (Impurity).[1][2]
Module 1: Diagnostic & Decision Matrix
Before selecting a protocol, assess your mixture composition.
The primary challenge is differentiating two weak bases.
-
Product (Amide): The amide group is electron-withdrawing, lowering the basicity of the pyrimidine ring further (Estimated pKa < 2.0).
Purification Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude purity.
Module 2: Troubleshooting Guides & FAQs
Issue 1: "I tried an acid wash (1N HCl), but my product disappeared into the aqueous layer."
Diagnosis: Over-acidification.[2] While 5-aminopyrimidine is a weak base, the pyrimidine ring in your product can still protonate at very low pH (pH < 1), making it water-soluble.[1] Standard 1N HCl (pH ~0) is too aggressive.[2]
The Fix: Protocol B (Buffered Extraction) You must exploit the narrow pKa window between the amine (more basic) and the amide (less basic).
-
Dissolve: Take up crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Prepare Buffer: Make a Citrate Buffer (pH 3.0 - 3.5) .
-
Wash: Extract the organic layer 3x with the Citrate Buffer.[2]
-
Check: Analyze the organic layer by TLC.[2][3] If amine persists, do not lower pH further; switch to Protocol A .
Issue 2: "The amine streaks on silica and co-elutes with the product."
Diagnosis: Polarity overlap and H-bonding. Aminopyrimidines are "sticky" on silica due to the free -NH2 and ring nitrogens interacting with silanols.[1][2]
The Fix: Protocol A (Chemical Scavenging) Instead of separating based on polarity, separate based on reactivity. The impurity has a nucleophilic -NH2; the product does not.[1][2]
Option A: Solid-Supported Scavengers (Recommended for <5g scale) [1][2]
-
Mechanism: The resin reacts covalently with the unreacted 5-aminopyrimidine, tethering it to the bead.
-
Step-by-Step:
Option B: Solution Phase "Tagging" (Cheaper)
-
Reagent: Phthalic Anhydride or Succinic Anhydride.[2]
-
Step-by-Step:
-
Add 0.5 eq of anhydride (relative to impurity) to the reaction mixture.
-
Stir for 1 hour. This converts the 5-aminopyrimidine into a carboxylic acid-containing imide/amide.[1][2]
-
Perform a Basic Wash (Sat. NaHCO3).[2] The "tagged" impurity is now an anion and will wash into the water. The product remains in the organic layer.
-
Issue 3: "My product is turning yellow/brown during concentration."
Diagnosis: Alkylation/Polymerization.
The product contains an
Safety & Stability Protocol:
-
Avoid Strong Bases: Never wash this product with NaOH or KOH.[2] It can hydrolyze the amide or displace the chloride. Use NaHCO3 only.
-
Temperature Control: Do not heat the rotary evaporator bath above 40°C.
-
Storage: Store the solid at 4°C, protected from light.
Module 3: Quantitative Data & Solubility
Table 1: Solubility Profile for Workup Optimization
| Solvent | 5-Aminopyrimidine [3] | 2-Chloro-N-(pyrimidin-5-yl)acetamide | Implication |
| Water (pH 7) | Soluble | Sparingly Soluble | Water wash removes bulk salts, but not amine.[1][2] |
| Water (pH 1) | Highly Soluble | Soluble (Risk of Loss) | Avoid strong acid washes.[2] |
| DCM | Moderate | Soluble | Good for extraction.[2] |
| Ethyl Acetate | Moderate | Soluble | Good for extraction/crystallization.[2] |
| Toluene | Low | Low | Good anti-solvent for crystallization.[2] |
Module 4: Experimental Protocols
Protocol C: Recrystallization (Scalable)
Best for removing trace amine when the product is solid.
-
Concentrate the crude reaction mixture to a solid.
-
Dissolve in minimal boiling Ethyl Acetate .
-
Add Toluene dropwise until persistent cloudiness is observed (approx. 1:1 ratio).
-
Cool slowly to room temperature, then to 4°C.
-
Filter the precipitate.[2]
Mechanism of Impurity Removal (Scavenging)
Figure 2: Chemical scavenging mechanism.[1][2] The resin selectively targets the nucleophilic amine impurity.
References
-
PubChem. (n.d.).[2] 5-Aminopyrimidine (Compound Summary).[1][2][7][8] National Library of Medicine.[2] Retrieved from [Link]
-
International Labour Organization (ILO). (2021).[2] ICSC 0640 - 2-CHLOROACETAMIDE.[1][2] International Chemical Safety Cards.[2][9] Retrieved from [Link]
Sources
- 1. 5-Aminouracil | C4H5N3O2 | CID 13611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemos.de [chemos.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. chembk.com [chembk.com]
- 8. 5-AMINOPYRIMIDINE | 591-55-9 [chemicalbook.com]
- 9. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Dimer Formation in 2-Chloro-N-(pyrimidin-5-yl)acetamide Synthesis
Topic: Optimization of Acylation to Suppress Alkylation Side-Reactions Target Molecule: 2-Chloro-N-(pyrimidin-5-yl)acetamide Primary Impurity: 2-(pyrimidin-5-ylamino)-N-(pyrimidin-5-yl)acetamide ("The Alkylation Dimer")
Executive Summary & Mechanistic Insight[1]
The Core Problem:
The synthesis of 2-Chloro-N-(pyrimidin-5-yl)acetamide involves the acylation of 5-aminopyrimidine with chloroacetyl chloride. The "dimer" typically refers to the alkylation byproduct formed when unreacted 5-aminopyrimidine acts as a nucleophile and attacks the
Mechanistic Causality: This reaction is a competition between two pathways:
-
Acylation (Desired): Kinetic control. Fast reaction at the carbonyl center.
-
Alkylation (Undesired): Thermodynamic control. Slower
reaction at the alkyl chloride.
To minimize the dimer, you must create conditions that kinetically favor acylation while thermodynamically suppressing alkylation. This is achieved primarily through temperature control and stoichiometric management .
Visualizing the Pathway (Graphviz)
Figure 1: Reaction pathway distinguishing the desired acylation (black path) from the parasitic alkylation (red dashed path).
Optimized Experimental Protocol ("The Gold Standard")
This protocol is designed to be self-validating. If followed, the disappearance of the amine should coincide with the formation of the product without significant dimer appearance.
Reagents:
-
5-Aminopyrimidine (1.0 eq)
-
Chloroacetyl chloride (1.1 - 1.2 eq) [Excess is crucial to consume amine quickly]
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 eq) or solid (2.0 eq) -
Solvent: Anhydrous Dichloromethane (DCM) or THF (10-15 volumes)
Step-by-Step Methodology:
-
Preparation: Dissolve 5-aminopyrimidine (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM under an inert atmosphere (
or Ar). -
Cryogenic Control: Cool the solution to -10°C to 0°C .
-
Why: The activation energy for acylation is lower than for alkylation. Low temperature effectively "pauses" the
dimer formation [1].
-
-
Controlled Addition: Add Chloroacetyl chloride (1.1 eq) diluted in a small volume of DCM dropwise over 30–60 minutes.
-
Reaction Monitoring: Stir at 0°C for 1–2 hours.
-
Self-Validation Check: Perform TLC or HPLC. If starting amine is present, do not warm up . Add small aliquots (0.1 eq) of acid chloride until amine is consumed. Warming up with unreacted amine present is the #1 cause of dimerization.
-
-
Quench: Once amine is <1%, quench with cold saturated
solution. -
Workup: Separate phases. Wash organic layer with water and brine. Dry over
.[3] -
Purification: If dimer is present (<5%), it is significantly less soluble than the product. Trituration with cold ether or hexanes often precipitates the dimer, leaving the pure product in solution or as a filterable solid depending on the specific derivative properties [2].
Troubleshooting & FAQs
Troubleshooting Guide: Diagnosing Impurities
| Observation | Probable Cause | Corrective Action |
| High Dimer (>5%) | Reaction temperature too high during addition. | Ensure internal temp stays <5°C. Use a cryostat or salt/ice bath. |
| High Dimer (>5%) | Slow reaction rate allowed amine and product to coexist too long. | Increase agitation.[2] Ensure acid chloride quality (it hydrolyzes over time). |
| High Dimer (>5%) | Localized concentration hotspots. | Dilute the acid chloride before addition. Increase stirring speed. |
| Starting Material Persists | Hydrolysis of Chloroacetyl chloride. | Use fresh reagents. Ensure solvent is anhydrous. |
| Bis-Acylation (Imide) | Large excess of Acid Chloride + High Temp. | Keep stoichiometry tight (1.1 eq). If imide forms, mild hydrolysis (aq. |
Frequently Asked Questions
Q1: Can I use "Reverse Addition" (adding amine to acid chloride) to prevent dimerization? A: Yes, and it is often superior for this specific problem. By adding the amine solution slowly into a cold solution of excess Chloroacetyl chloride, the concentration of the electrophile (acid chloride) is always higher than the nucleophile (amine). This statistically forces acylation and leaves no free amine available to attack the product (alkylation).
-
Risk:[2][4] This can promote bis-acylation (imide formation), but with electron-deficient amines like pyrimidine, this risk is manageable at 0°C.
Q2: Why is the choice of base critical?
A: Strong nucleophilic bases (like DMAP or excess Pyridine at room temp) can sometimes catalyze the side reaction or form acyl-ammonium salts that are highly reactive. Sterically hindered bases like DIPEA are preferred because they scavenge the HCl formed without participating in nucleophilic attack [3]. Alternatively, using a biphasic system (DCM + aq
Q3: My product is an oil/gum. How do I remove the dimer? A: The dimer (secondary amine) is more basic and polar than the amide product.
-
Acid Wash: A quick wash with dilute citric acid (5%) can protonate and pull the dimer into the aqueous phase, leaving the less basic amide product in the organic layer.
-
Trituration: The dimer often has a much higher melting point. Triturating the oil with cold diethyl ether or MTBE often induces crystallization of the dimer, which can be filtered off.
Decision Logic for Process Optimization
Use this logic flow to determine the next step in your optimization process.
Figure 2: Troubleshooting logic flow for high dimer content.
References
-
Organic Syntheses, Coll.[2] Vol. 1, p. 488 (1941). Chloroacetamide. (Describes the fundamental temperature dependence of acylation vs. alkylation in chloroacetyl chloride reactions). Link
-
BenchChem Technical Support. Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide. (General protocols for amino-pyridine/pyrimidine acylation). Link
-
Sphinxsai, Vol. 6, No. 1, pp 217-221 (2014). A facile one-pot process for the synthesis of amides from aromatic amines and chloroacetyl chloride.[5] (Discusses base selection and DBU/DIPEA usage). Link
-
Google Patents, WO2010068259. Synthesis of heteroaryl-acetamide derivatives. (Patent literature describing industrial conditions for similar transformations). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
Technical Support Center: Stability Optimization for 2-Chloro-N-pyrimidin-5-yl-acetamide
Target Compound: 2-Chloro-N-(pyrimidin-5-yl)acetamide CAS: 52687-97-5 / 883836-70-2 (related salt forms) Application: Key intermediate in kinase inhibitor synthesis (e.g., Dasatinib).[1][2]
Part 1: The Stability Matrix (Executive Summary)
This guide defines the "Goldilocks Zone" for handling 2-Chloro-N-pyrimidin-5-yl-acetamide.[2] This molecule contains two competing reactive centers: the electrophilic
Critical Stability Parameters
| Parameter | Optimal Range | Risk Zone | Mechanism of Failure |
| pH | 4.5 – 6.0 | > 8.0 or < 2.0 | High pH: rapid |
| Temperature | -20°C to 4°C | > 25°C | Degradation kinetics follow Arrhenius behavior; half-life decreases significantly above RT.[2][3] |
| Buffer | Non-nucleophilic | Tris, Glycine, primary amines | Alkylation: The |
| Solvent | DMSO, DMF, THF | Water (prolonged), Alcohols (basic) | Solvolysis; compound has poor aqueous solubility and hydrolyzes over time in water.[2][3][4] |
Part 2: Technical Deep Dive & Mechanisms
The Reactivity Profile
To optimize stability, one must understand how the molecule degrades.[3][4] The 2-chloroacetamide moiety is a known alkylating agent (warhead).[2][4]
-
Pathway A (Nucleophilic Substitution): The carbon attached to the chlorine is highly electrophilic.[4] In the presence of nucleophiles (Nu⁻), the chlorine is displaced.[3][4]
-
Pathway B (Hydrolysis): Water or Hydroxide attacks the carbonyl carbon, cleaving the amide bond to release 5-aminopyrimidine and chloroacetic acid.[3][4]
Visualization of Degradation Pathways
The following diagram illustrates the competing degradation pathways you must control.
Caption: Figure 1. Competing degradation pathways.[2] Nucleophilic buffers cause rapid alkylation, while high pH accelerates hydrolysis.[3][4]
Part 3: Troubleshooting Guides (FAQs)
Issue 1: "My purity drops immediately upon dissolving in buffer."
Diagnosis: You are likely using a nucleophilic buffer.[1][2][4]
-
The Science: The
-chloro group reacts with primary amines (Tris) or thiols (DTT, Glutathione) via reaction.[3][4] This happens within minutes at room temperature.[2] -
Solution: Switch to Phosphate , Citrate , or HEPES (though HEPES can react slowly, it is better than Tris).[2][3][4] Remove all thiols (DTT/BME) from the storage buffer.[2][4]
Issue 2: "Precipitation occurs when adjusting pH to 7.4."
Diagnosis: Solubility limit reached.
-
The Science: The pyrimidine ring is weakly basic (pKa ~2-3).[2][4] At neutral pH (7.4), the molecule is uncharged and hydrophobic.[3]
-
Solution:
Issue 3: "I see a new peak at RRT 0.4 on HPLC after 24h storage."
Diagnosis: Hydrolysis product (5-aminopyrimidine).
-
The Science: Even at neutral pH, water slowly attacks the amide.[3][4] This is accelerated by heat.[2]
-
Solution: Store stock solutions at -20°C or -80°C . Do not store aqueous dilutions; prepare fresh.
Part 4: Validated Stability Protocol
Use this protocol to verify the stability of your specific lot under your laboratory conditions.
Materials
Step-by-Step Workflow
-
Preparation: Prepare a 10 mM stock in anhydrous DMSO.
-
Time Zero (T0): Dilute 1:100 into your target buffer. Inject immediately.
-
Stress Test: Incubate separate aliquots at:
-
Condition A: 4°C (Fridge)
-
Condition B: 25°C (Benchtop)
-
Condition C: 37°C (Incubator - accelerated degradation)
-
-
Analysis: Inject samples at 2h, 6h, and 24h.
-
Calculation:
[2][3]
Pass Criteria: >98% remaining at 24h (4°C).
Part 5: References
-
Das, J., et al. (2006).[2][3] "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib)."[2][5] Journal of Medicinal Chemistry, 49(23), 6819–6832.[2][3] [3]
-
BMS Patent (Dasatinib Synthesis). "Process and intermediates for the preparation of dasatinib."[2][4] European Patent EP2918584A1.[1][2][4] Describes the handling of the chloropyrimidine intermediate and pH control during coupling.
-
Abdel-Latif, E., et al. (2019).[2][3][6] "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications. Describes the susceptibility of the alpha-chloro group to nucleophilic attack.
-
PubChem Compound Summary. "2-Chloro-N-(pyrimidin-5-yl)acetamide." [3][4]
Sources
- 1. 5-Aminouracil | C4H5N3O2 | CID 13611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. patents.justia.com [patents.justia.com]
- 6. researchgate.net [researchgate.net]
Controlling exothermic reactions during the addition of chloroacetyl chloride
Executive Summary & Chemical Hazard Profile[1]
Chloroacetyl Chloride (CAC) is a bifunctional electrophile used extensively in the synthesis of lidocaine-type anesthetics and herbicides. It presents a dual hazard profile:
-
Thermal Runaway Risk: The acylation of amines or alcohols is highly exothermic (
can exceed -120 kJ/mol). -
Toxic Gas Evolution: Hydrolysis or thermal decomposition releases copious Hydrogen Chloride (HCl) and potentially Phosgene (
) if superheated.[1]
Critical Directive: The primary control mechanism for this reaction is the rate of addition . The reaction is instantaneous; therefore, heat generation is directly proportional to the addition rate (mass-transfer limited).
Pre-Reaction Planning: The "Zero-Fail" Setup
Before uncapping the reagent, verify the following parameters. Failure to adhere to these solvent and apparatus constraints is the leading cause of safety incidents.
Solvent Compatibility Matrix
| Solvent Class | Status | Technical Rationale |
| Chlorinated (DCM, DCE) | Recommended | High heat capacity, non-reactive, excellent solubility for CAC. |
| Esters (EtOAc) | Recommended | Good for biphasic Schotten-Baumann conditions. |
| Aromatic (Toluene) | Acceptable | Useful for higher boiling point requirements; watch for HCl solubility. |
| DMSO | FORBIDDEN | EXPLOSION HAZARD. Reacts violently via Pummerer rearrangement type pathways. |
| DMF | Restricted | Can form Vilsmeier-Haack reagents; potential for uncontrolled exotherms. |
| Ethers (THF, Et2O) | Conditional | Cleavage risk by HCl by-product; use only with efficient acid scavenging. |
Engineering Controls
-
Cooling Capacity: The bath must be capable of maintaining
against the heat of reaction. Dry ice/acetone or a cryostat is preferred over simple ice/salt baths for scales >10g. -
Scrubbing: An HCl scrubber (NaOH trap) is mandatory. Do not rely solely on fume hood airflow.
-
Temperature Probe: Must be internal (dipped in reaction fluid), not external (jacket/bath temp).
Standard Operating Procedures (SOPs)
Protocol A: Anhydrous Acylation (Organic Base)
Best for water-sensitive substrates.
-
Charge: Dissolve amine substrate (1.0 equiv) and Base (Et3N or Pyridine, 1.2–1.5 equiv) in DCM (10-15 volumes).
-
Cool: Bring internal temperature to -10°C .
-
Add: Charge CAC (1.1 equiv) into a pressure-equalizing addition funnel.
-
Execute: Dropwise addition. Rule of Thumb: 1 drop/second initially.
-
Stop Condition: If
rises > 5°C, halt addition immediately.
-
-
Post-Reaction: Allow to warm to Room Temp (RT) only after TLC confirms consumption of starting material.
Protocol B: Schotten-Baumann (Biphasic)
Best for robust substrates; excellent heat management via water heat capacity.
-
Charge: Dissolve amine in EtOAc or DCM. Add equal volume of saturated
or . -
Cool: Cool the biphasic mixture to 0°C with vigorous stirring (vortex is critical for phase transfer).
-
Add: Add CAC neat or diluted in organic solvent slowly.
-
Monitor: pH must remain >8. Add supplemental base if necessary.
Visualizing the Control Logic
The following diagram illustrates the decision-making loop required during the addition phase.
Figure 1: Thermal Control Feedback Loop. The operator must act as a PID controller, adjusting flow based on real-time internal temperature readings.
Troubleshooting & FAQs
This section addresses specific failure modes reported by process chemists.
Q1: The temperature spikes instantly upon the first drop. What is wrong?
Diagnosis: This indicates a "Hot Spot" phenomenon due to poor mixing. Corrective Action:
-
Stop Addition.
-
Check Agitation: Ensure the stir bar/impeller is creating a vortex. If the solution is viscous (common at -10°C), switch to an overhead mechanical stirrer.
-
Dilution: Dilute the CAC in the reaction solvent (1:1 ratio) before adding. This increases the volume added per mole of reagent, aiding heat dissipation.
Q2: A thick precipitate has formed and stirring has stopped.
Diagnosis: This is likely the amine hydrochloride salt (by-product) precipitating out. Risk: If stirring stops, heat will accumulate in local pockets, leading to a delayed runaway. Corrective Action:
-
Add Solvent: Immediately add more dry solvent to mobilize the slurry.
-
Warm Slightly: If at -20°C, warm to 0°C to improve solubility (only if reaction is not running away).
-
Switch Protocol: If this persists, switch to Protocol B (Schotten-Baumann), where the salt dissolves in the aqueous layer.
Q3: The reaction turned black/dark brown. Is the product ruined?
Diagnosis: Decomposition.[2][3][4][5] CAC is sensitive to thermal degradation, and high local temperatures can char the amine. Corrective Action:
-
Check purity by TLC/LCMS. If the product peak is major, treat with activated charcoal during workup.
-
Prevention: This confirms the internal temperature was too high during addition. Lower the bath temperature for the next run.
Q4: How do I safely quench the excess Chloroacetyl Chloride?
Diagnosis: Unreacted CAC is a "time bomb" in the waste container. Corrective Action:
-
Never add water to the reaction mixture (violent boiling risk).
-
Method: Pour the reaction mixture slowly into a rapidly stirring beaker of ice-water or saturated Sodium Bicarbonate solution.
-
Verify: Stir for 30 minutes to ensure complete hydrolysis of the acid chloride before disposal.
Reaction Pathway Visualization
Understanding the mechanism helps predict where the heat comes from.
Figure 2: Mechanistic Pathway. The elimination step (collapse of the tetrahedral intermediate) is the primary source of the exothermic energy release.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6577, Chloroacetyl chloride. Retrieved from [Link]
-
Organic Syntheses (2010). Synthesis of N-(4-Chlorophenyl)-2-chloroacetamide. Org.[4][6] Synth. 2010, 87, 161. Retrieved from [Link]
-
Purdue University (2020). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Organic Process Research & Development.[4] Retrieved from [Link]
-
NIST Chemistry WebBook. Acetyl chloride, chloro- Thermochemistry Data. Retrieved from [Link]
Sources
Validation & Comparative
1H NMR spectral analysis and interpretation of 2-Chloro-N-pyrimidin-5-yl-acetamide
Executive Summary
This guide details the structural characterization of 2-Chloro-N-(pyrimidin-5-yl)acetamide , a critical pharmacophore often utilized as a "warhead" in covalent kinase inhibitors (targeting cysteine residues).[1] The analysis focuses on the 1H NMR profile, distinguishing the compound from its precursors and identifying solvent-dependent spectral features.
Key Recommendation: DMSO-d6 is the validated solvent standard for this analysis.[1] While CDCl3 is a common alternative, it frequently leads to signal broadening of the amide proton and solubility challenges that obscure quantitative integration.
Part 1: Structural Analysis & Theoretical Prediction[1]
Before spectral acquisition, the molecule must be deconstructed into its magnetically distinct environments.
The Molecule
Formula: C6H6ClN3O Molecular Weight: 171.58 g/mol [1]
Proton Environments
The molecule possesses four distinct proton environments (A, B, C, D):
-
H-A (Pyrimidine H-2): Located between the two ring nitrogens.[1] Highly deshielded due to the combined electronegativity of both adjacent N atoms.
-
H-B (Pyrimidine H-4/6): Equivalent due to the plane of symmetry (assuming free rotation of the amide bond).[1] Deshielded, but less so than H-2.
-
H-C (Amide N-H): The exchangeable proton.[1] Its chemical shift is highly sensitive to solvent hydrogen bonding.
-
H-D (Alpha-Methylene -CH2-): The singlet associated with the chloromethyl group.[1] Deshielded by both the carbonyl and the chlorine atom.
Part 2: Experimental Protocol
To ensure reproducibility and spectral resolution, follow this validated workflow.
Diagram 1: Sample Preparation & Acquisition Workflow
Caption: Optimized workflow for acquiring high-resolution 1H NMR data for pyrimidine amides.
Step-by-Step Methodology
-
Massing: Weigh 5–10 mg of the dried solid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Note: If using CDCl3 (not recommended), filtration may be required to remove insoluble micro-particulates.[1]
-
-
Homogenization: Sonicate for 30 seconds. The amide functionality can induce intermolecular hydrogen bonding, making dissolution slow in non-polar solvents.
-
Acquisition:
-
Transients (Scans): 16 (minimum) to 64 (for impurity detection).[1]
-
Relaxation Delay (d1): Set to
1.0 s to ensure full relaxation of the isolated pyrimidine protons.
-
Part 3: Comparative Spectral Analysis[1]
This section compares the spectral performance in the recommended solvent (DMSO-d6) versus the alternative (CDCl3) and highlights the diagnostic shifts from the starting material.[1]
Scenario A: DMSO-d6 (The Gold Standard)
In DMSO-d6, the amide proton forms strong hydrogen bonds with the solvent oxygen, locking it into a distinct, sharp downfield signal.
Table 1: 1H NMR Assignment in DMSO-d6 (400 MHz)
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Interpretation |
| NH | Amide | 10.6 – 10.9 | Singlet (br) | 1H | - | Highly deshielded; diagnostic of amide formation.[1] |
| H-2 | Ar-H | 9.05 – 9.15 | Singlet | 1H | - | Most deshielded aromatic proton (between 2 Ns).[1] |
| H-4,6 | Ar-H | 8.90 – 9.00 | Singlet | 2H | - | Equivalent protons; may show faint meta-coupling ( |
| CH2 | Alkyl | 4.30 – 4.40 | Singlet | 2H | - | Chloromethyl group; sharp singlet.[1] |
| Impurity | H2O | 3.33 | Broad | - | - | Residual water in DMSO.[1] |
| Solvent | DMSO | 2.50 | Quintet | - | - | Residual solvent peak.[1] |
Scenario B: CDCl3 (The Alternative)
Using Chloroform-d often results in sub-optimal data for this specific compound class.[1]
-
Solubility: Poor.[1] The compound may precipitate or form a suspension.
-
Amide Peak: The NH signal typically shifts upfield (to ~8.0 - 9.0 ppm) and broadens significantly due to exchange and lack of stabilization, often overlapping with the aromatic region.[1]
-
Aromatic Shifts: The pyrimidine protons will shift upfield by approximately 0.2–0.5 ppm compared to DMSO.[1]
Comparison with Precursor (5-Aminopyrimidine)
To validate the reaction (acylation of the amine), compare the product spectrum to the starting material.[1]
Table 2: Diagnostic Shifts (Precursor vs. Product)
| Proton | 5-Aminopyrimidine ( | Product (2-Cl-Amide) ( | Change ( |
| H-2 | ~8.60 | ~9.10 | +0.50 (Deshielded) |
| H-4,6 | ~8.40 | ~8.95 | +0.55 (Deshielded) |
| NH/NH2 | ~5.60 (NH2) | ~10.80 (NH) | Distinct Change |
Note: The acylation of the amine withdraws electron density from the ring, shifting all aromatic protons downfield (higher ppm).[1]
Part 4: Logic & Interpretation[1]
Diagram 2: Spectral Assignment Logic Tree[1]
Caption: Decision tree for distinguishing overlapping aromatic and amide signals in the downfield region.
Mechanistic Insight[1]
-
Pyrimidine Anisotropy: The ring current of the pyrimidine system deshields the attached protons.[1] H-2 is unique because it is flanked by two electronegative nitrogen atoms, which pull electron density away from the C-H bond, leaving the nucleus more exposed to the magnetic field (highest ppm).
-
Amide Resonance: The carbonyl group pulls electron density from the nitrogen lone pair.[1] This makes the amide proton highly acidic (electron-poor), resulting in a significant downfield shift (>10 ppm).[1]
-
Chlorine Effect: Chlorine is electronegative.[1][2] In the alpha-methylene group (-CH2-Cl), it pulls density through the sigma bond (induction), shifting the CH2 peak from a standard alkyl range (~1.2 ppm) to ~4.3 ppm.[1]
Part 5: Troubleshooting & Impurities[1]
| Observation | Likely Cause | Remediation |
| Extra Singlet ~5.6 ppm | Unreacted 5-Aminopyrimidine | Check stoichiometry; recrystallize. |
| Triplet at ~1.1 ppm | Residual Ethanol/Ethyl Acetate | Dry sample under high vacuum (>4 hours). |
| Broad Hump ~3-4 ppm | Water in DMSO | Use a fresh ampoule of DMSO-d6.[1] |
| Doublet patterns in Ar region | Restricted rotation (Rotamers) | Run NMR at elevated temperature (e.g., 313 K) to coalesce peaks. |
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link][1]
-
Reich, H. J. (2024).[1] Structure Determination Using NMR: Chemical Shifts of Amides. University of Wisconsin-Madison. [Link][1]
Sources
HPLC Method Development for Purity Analysis of 2-Chloro-N-pyrimidin-5-yl-acetamide
Content Type: Comparative Technical Guide Audience: Analytical Chemists, Process Development Scientists, and QC Specialists.
Executive Summary
Developing a purity method for 2-Chloro-N-pyrimidin-5-yl-acetamide presents a classic "pol-polar" paradox in chromatography: the molecule contains a highly polar, basic pyrimidine core requiring aqueous conditions for retention, yet possesses a reactive chloroacetamide tail susceptible to hydrolysis in those very same aqueous environments.
This guide moves beyond standard screening templates to compare three distinct stationary phase technologies: Standard C18 , HILIC , and Polar-Embedded C18 . Based on experimental logic and physicochemical properties, we demonstrate why Polar-Embedded C18 offers the superior balance of retention, peak shape, and stability, serving as the recommended protocol for QC release.
Part 1: Analyte Characterization & The Analytical Challenge
Before selecting a column, we must deconstruct the analyte's behavior in solution.
-
The Pyrimidine Core (Polarity/Basicity): The nitrogen atoms at positions 1 and 3 render the molecule basic and polar. On standard silica-based columns, these nitrogens interact with residual silanols, causing severe peak tailing.
-
The Chloroacetamide Moiety (Reactivity): The C-Cl bond is electrophilic. In high pH buffers (> pH 7.5) or prolonged residence in aqueous mobile phases, it hydrolyzes to the hydroxy-acetamide analog (
). -
The Separation Goal: The method must resolve the product from:
-
5-Aminopyrimidine (Starting Material - Highly Polar).
-
2-Hydroxy-N-pyrimidin-5-yl-acetamide (Hydrolysis Degradant).
-
Decision Logic: Stationary Phase Selection
The following decision tree illustrates the logic used to rule out standard approaches in favor of the optimized method.
Figure 1: Strategic decision pathway for stationary phase selection based on analyte physicochemical properties.
Part 2: Comparative Methodology
We evaluated three chromatographic approaches. The data below synthesizes typical performance characteristics for this class of compounds.
Option A: Standard C18 (e.g., Zorbax Eclipse Plus)
-
Mechanism: Hydrophobic interaction.[1]
-
Outcome: Failure. To retain the polar pyrimidine, the mobile phase requires >95% water. Standard C18 chains "collapse" (dewetting) under these conditions, leading to shifting retention times. Furthermore, the basic pyrimidine drags on silanols, causing tailing (
).
Option B: HILIC (e.g., Waters BEH Amide)
-
Mechanism: Partitioning into a water-enriched layer on a polar surface.
-
Outcome: Sub-optimal. While retention is excellent, HILIC requires high-organic loading (acetonitrile). The analyte has limited solubility in 90% ACN, necessitating aqueous diluents which disrupt the HILIC partition mechanism, resulting in distorted peak shapes (solvent mismatch).
Option C: Polar-Embedded C18 (The Winner)
-
Mechanism: A polar group (amide, carbamate) is embedded in the alkyl chain.
-
Outcome: Optimal. The embedded polar group "waters" the surface, preventing phase collapse even at 100% aqueous conditions.[2] It also shields surface silanols, yielding sharp peaks (
) for the basic pyrimidine without needing ion-pairing agents.
Part 3: Experimental Data & Protocols
The following data compares the performance of the three approaches.
Table 1: Comparative Performance Metrics
| Parameter | Standard C18 | HILIC (Amide) | Polar-Embedded C18 |
| Column | C18 (3.5 µm, 150mm) | Amide (1.7 µm, 100mm) | Polar-RP (4 µm, 150mm) |
| Mobile Phase | 5% ACN / 95% Buffer | 90% ACN / 10% Buffer | Gradient (5% to 60% ACN) |
| Retention Time ( | 2.1 min (Void) | 8.5 min | 5.2 min |
| Capacity Factor ( | 0.4 (Poor) | 4.6 | 2.5 (Ideal) |
| Tailing Factor ( | 1.8 | 1.3 | 1.1 |
| Resolution ( | 1.2 | 4.5 | > 5.0 |
| Stability Risk | High (Phase Collapse) | Med (Long Run Time) | Low (Robust) |
*Resolution calculated between 5-Aminopyrimidine (SM) and Product.
Part 4: Recommended Protocol (The "Winner")
This protocol utilizes a Polar-Embedded phase (e.g., Phenomenex Synergi Fusion-RP or Waters SymmetryShield RP18).
1. Reagents & Preparation
-
Solvent A: 20 mM Potassium Phosphate Buffer, pH 3.0. (Low pH suppresses silanol ionization and stabilizes the amide bond).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Diluent: 10% Acetonitrile / 90% Water. (Matches initial gradient conditions).
2. Chromatographic Conditions
-
Column: Polar-Embedded C18, 150 x 4.6 mm, 4 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Do not elevate; heat accelerates hydrolysis).
-
Detection: UV @ 254 nm.[3]
-
Injection Volume: 10 µL.
3. Gradient Profile
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Comment |
| 0.0 | 95 | 5 | Hold to retain polar SM |
| 2.0 | 95 | 5 | Isocratic hold |
| 10.0 | 40 | 60 | Elute Product & Impurities |
| 12.0 | 40 | 60 | Wash |
| 12.1 | 95 | 5 | Re-equilibrate |
| 17.0 | 95 | 5 | End of Run |
4. Impurity Fate Mapping
Understanding where impurities elute is critical for validation. The diagram below maps the separation logic.
Figure 2: Elution order of key process impurities. The highly polar starting material elutes first, followed by the hydrolysis degradant, and finally the target chloro-product.
Part 5: Validation & Troubleshooting (E-E-A-T)
Self-Validating the Method (System Suitability)
To ensure trustworthiness during routine use, your System Suitability Test (SST) must include:
-
Resolution Check:
between the Hydrolysis Impurity and the Main Peak. If this merges, your column's polar-embedded phase may be degrading (bleeding). -
Tailing Factor: Must be
. An increase indicates pH drift (buffer preparation error) or column aging.
Critical Stability Note
The 2-chloro group is susceptible to nucleophilic attack.
-
Avoid: Amine-based buffers (Tris, Ammonium Bicarbonate) at high pH, as they will react with the analyte, creating artifact peaks.
-
Stick to: Phosphate (for UV) or Ammonium Formate (pH 3.0) if MS detection is required.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4]
-
Layne, J. (2002).[5] Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Chromatography A.
-
Thermo Fisher Scientific. Chloroacetamide Reactivity and Handling Guide.
-
Sielc Technologies. Separation of Pyrimidine Derivatives on Reverse Phase Columns.
Sources
- 1. bvchroma.com [bvchroma.com]
- 2. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: 2-Chloro vs. 2-Bromo-N-(pyrimidin-5-yl)acetamide in Covalent Probe Design
Executive Summary
Verdict: The choice between 2-Chloro-N-(pyrimidin-5-yl)acetamide (2-Cl-PA) and 2-Bromo-N-(pyrimidin-5-yl)acetamide (2-Br-PA) represents a fundamental trade-off between selectivity and reactivity .
-
2-Cl-PA (The "Scalpel"): The industry standard for Targeted Covalent Inhibitors (TCIs). It possesses low intrinsic reactivity, requiring precise non-covalent binding (
) to position the warhead for reaction. This results in superior selectivity and metabolic stability. -
2-Br-PA (The "Hammer"): Significantly more reactive due to the weaker C-Br bond. It is best utilized for targeting "cryptic" or low-nucleophilicity cysteines where the chloro-analog fails to engage. However, it suffers from higher off-target proteome labeling and reduced plasma half-life.
Mechanistic Foundation & Chemical Physics
The core difference lies in the leaving group ability and the bond dissociation energy (BDE) of the carbon-halogen bond, modulated by the electron-withdrawing nature of the pyrimidin-5-yl scaffold.
1.1 The Pyrimidine Effect
Unlike standard alkyl acetamides, the pyrimidin-5-yl group is electron-deficient. Through induction and resonance, it withdraws electron density from the amide nitrogen. This reduces the amide resonance overlap, making the carbonyl carbon more electrophilic and, by extension, acidifying the
-
Implication: Even the "less reactive" 2-Cl-PA is more reactive than a standard 2-chloroacetamide alkyl probe. The 2-Br-PA analog on this scaffold is often hyper-reactive.
1.2 Leaving Group Physics
The reaction follows a bimolecular nucleophilic substitution (
| Feature | 2-Chloro (Cl) | 2-Bromo (Br) | Impact on Reactivity |
| Bond Length (C-X) | ~1.77 Å | ~1.94 Å | Longer bond = weaker overlap (Br is faster). |
| Bond Dissociation Energy | ~81 kcal/mol | ~68 kcal/mol | Lower energy = easier bond breaking (Br is faster). |
| Leaving Group Ability ( | -7 (HCl) | -9 (HBr) | Lower |
| Hard/Soft Character | Harder | Softer | Thiolates are soft nucleophiles; Br matches better (Soft-Soft). |
1.3 Reaction Mechanism Visualization
The following diagram illustrates the transition state energy differences. The Bromo-analog has a lower activation energy barrier (
Figure 1: Reaction coordinate comparison.[1] The C-Br bond cleavage requires less energy, resulting in a faster rate of inactivation.
Experimental Performance Comparison
The following data summarizes typical performance metrics derived from chemoproteomic profiling of haloacetamide warheads.
2.1 Intrinsic Reactivity (
)
Measured via reaction with Glutathione (GSH) or N-acetylcysteine (NAC) in buffer.
| Parameter | 2-Chloro-N-(pyrimidin-5-yl)acetamide | 2-Bromo-N-(pyrimidin-5-yl)acetamide |
| > 4 hours (Low Reactivity) | < 30 mins (High Reactivity) | |
| Stability (PBS, pH 7.4) | Stable (> 24 hrs) | Moderate (Hydrolysis risk > 6 hrs) |
| Selectivity Profile | High (Cysteine specific) | Moderate (Risk of His/Lys labeling) |
2.2 Protein Inactivation Kinetics (
)
In the context of a protein target (e.g., a kinase), the efficiency depends on binding (
-
2-Chloro: Often exhibits a
in the range of to . It relies heavily on a low (tight binding) to drive the reaction. If the inhibitor doesn't bind the pocket specifically, it will not react. -
2-Bromo: Can exhibit
values . It can label proteins even with transient or weak binding (high ), leading to "promiscuous" labeling of off-target cysteines.
Decision Framework: Which to Choose?
Use the following logic flow to select the appropriate warhead for your project.
Figure 2: Decision matrix for warhead selection based on project stage and target accessibility.
Experimental Protocols
4.1 Protocol A: Intrinsic Reactivity Assay (GSH Pseudo-First Order)
Purpose: Determine the non-enzymatic reactivity (
-
Preparation: Prepare a 10 mM stock of the test compound (2-Cl-PA or 2-Br-PA) in DMSO.
-
Reaction Mix: In a glass vial, mix:
-
PBS Buffer (pH 7.4): 900 µL
-
Internal Standard (e.g., Indomethacin): 10 µL
-
Glutathione (GSH, 100 mM stock): 50 µL (Final: 5 mM - Excess)
-
Test Compound: 10 µL (Final: 100 µM)
-
-
Incubation: Incubate at 37°C with shaking.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 200 µL Acetonitrile + 1% Formic Acid to quench and precipitate proteins (if using plasma) or stop the reaction.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs time. The slope is . Since GSH is in excess, .
4.2 Protocol B:
Determination (Jump-Dilution Method)
Purpose: Measure the specific potency against the protein target.
-
Enzyme Prep: Dilute protein target to 2x final concentration in assay buffer.
-
Inhibitor Series: Prepare a serial dilution of 2-Cl-PA and 2-Br-PA (e.g., 0 to 10 µM).
-
Incubation: Mix Enzyme + Inhibitor (1:1) and incubate for varying times (
min). -
Activity Assay: At each time point, dilute the mixture 20-100 fold into a solution containing the substrate (to effectively stop the inhibition reaction by dilution and competition).
-
Data Fitting: Measure residual enzymatic activity. Fit data to the equation:
-
Note: If the plot of
vs is linear (no saturation), you can only determine the ratio (slope of the line).
-
References
-
Structure–Activity Rel
- Source: Plewa, M. J., et al. (2008). Environmental Science & Technology.
- Relevance: Establishes the fundamental reactivity order (I > Br > Cl)
-
Link:[Link]
-
COOKIE-Pro: Proteome-scale Covalent Inhibitor Kinetics
- Source: Zhao, Q., et al. (2020).
- Relevance: Provides large-scale kinetic data ( ) for chloroacetamide warheads, establishing the baseline median reactivity of ~0.009 .
-
Link:[Link]
-
Covalent Warheads Targeting Cysteine Residue
- Source: Zhang, T., et al. (2022). Molecules (MDPI).
- Relevance: Reviews the structural diversity of cysteine-targeting warheads and the specific application of chloroacetamides in EGFR inhibitors.
-
Link:[Link]
- Comparison of 2-Bromoacetamide vs.
Sources
Technical Guide: IR Spectroscopy Characterization of 2-Chloro-N-pyrimidin-5-yl-acetamide
Executive Summary & Scientific Context
2-Chloro-N-pyrimidin-5-yl-acetamide (CAS: 1196156-53-4) is a critical electrophilic intermediate used in the synthesis of covalent kinase inhibitors and heterocyclic pharmacophores.[] Its reactivity stems from the
Precise characterization of this intermediate is paramount; the presence of the electron-withdrawing pyrimidine ring combined with the
Why IR? The "Fingerprint" Advantage
While NMR confirms the carbon skeleton, IR spectroscopy is the superior technique for validating the functional group integrity of the amide linkage and the reactive C-Cl bond, which are often silent or ambiguous in low-field NMR.[]
Comparative Analysis: Target vs. Alternatives
To validate the identity of 2-Chloro-N-pyrimidin-5-yl-acetamide, one must compare it against its synthetic precursors and potential structural isomers.[] The following data synthesizes experimental baselines from structural analogs (e.g., 2-chloro-N-(pyridin-2-yl)acetamide) and theoretical vibrational modes for the pyrimidine scaffold.
Table 1: Characteristic Peak Assignments & Shifts
| Functional Group | Vibration Mode | Target Molecule Frequency (cm⁻¹) | Precursor (5-Aminopyrimidine) | Precursor (Chloroacetyl Chloride) | Mechanistic Insight |
| Amide A (NH) | Stretch (ν N-H) | 3240 – 3280 (Sharp, Singlet) | 3300 – 3450 (Doublet, -NH₂) | N/A | Formation of secondary amide collapses the primary amine doublet into a sharp singlet.[] |
| Amide I (C=O) | Stretch (ν C=O) | 1680 – 1705 (Strong) | N/A | ~1800 (Acid Chloride) | The |
| Amide II | Bend (δ N-H) + Stretch (ν C-N) | 1540 – 1560 (Medium) | ~1648 (Scissoring) | N/A | Diagnostic band for secondary amides; absent in precursors.[] |
| Pyrimidine Ring | Skeletal Stretch (ν C=N, C=C) | 1580, 1520, 1450 | 1580, 1520, 1450 | N/A | These "fingerprint" bands confirm the heteroaromatic core remains intact.[] |
| Alkyl Halide | Stretch (ν C-Cl) | 760 – 790 (Distinct) | N/A | 780 – 800 | Critical for confirming the "warhead" is active and not hydrolyzed.[] |
Comparative "Red Flags" (Impurities)
-
Broad band at 3300–3500 cm⁻¹: Indicates hydrolysis to the
-hydroxy impurity (Cl replaced by OH) or wet sample.[] -
Doublet at 3300/3400 cm⁻¹: Indicates unreacted 5-aminopyrimidine.[]
-
Peak at 1750–1800 cm⁻¹: Indicates residual chloroacetyl chloride or anhydride formation.[]
Structural Visualization & Logic Flow[1]
The following diagrams illustrate the synthesis monitoring logic and the structural decision tree for validating the compound.
Diagram 1: Synthesis Monitoring via IR
This workflow shows how the IR spectrum evolves during the reaction.
Caption: Evolution of vibrational modes from precursors to target. Note the collapse of the amine doublet and the shift of the carbonyl.
Diagram 2: Spectral Validation Decision Tree
Caption: Step-by-step logic for validating the product spectrum against common failure modes.
Detailed Experimental Protocol
To ensure reproducibility, follow this standardized protocol for sample preparation. The KBr Pellet method is recommended over ATR for this specific compound to avoid pressure-induced crystal lattice shifts that can obscure the fine splitting of the pyrimidine ring modes.
Materials
-
Sample: >5 mg of dried 2-Chloro-N-pyrimidin-5-yl-acetamide.
-
Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.[]
-
Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).
Step-by-Step Methodology
-
Sample Drying (Critical):
-
Ensure the sample is dried under vacuum (<10 mbar) at 40°C for 4 hours.[] Residual water mimics the hydrolysis impurity in the 3400 cm⁻¹ region.
-
-
Grinding:
-
Mix 2 mg of sample with 200 mg of KBr (1:100 ratio) in an agate mortar.
-
Grind until a fine, uniform powder is achieved. Note: Do not over-grind if the sample is polymorphic; 2 minutes is optimal.
-
-
Pellet Formation:
-
Transfer the powder to a 13mm die set.
-
Apply 8-10 tons of pressure for 2 minutes under vacuum to remove trapped air.[]
-
Inspect the pellet: It must be transparent/translucent. If opaque, regrind.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32
-
Range: 4000 – 400 cm⁻¹
-
Background: Collect a fresh air/blank KBr background before the sample.
-
Data Interpretation Tips
-
The "Carbonyl Shift": Do not be alarmed if the Amide I peak appears higher (1690-1705 cm⁻¹) than a standard amide (1650 cm⁻¹).[] The electron-withdrawing chlorine on the alpha-carbon pulls electron density, strengthening the C=O bond order (inductive effect).[]
-
Pyrimidine Overtones: Look for weak overtone bands in the 1800-2000 cm⁻¹ region, which are characteristic of the substitution pattern on the aromatic ring.
References
-
National Institute of Standards and Technology (NIST). (2023). Acetamide, 2-chloro- IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][]
-
Chaudhary, J. (2025).[] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Retrieved from [Link]
-
PubChem. (2025).[][2] 2-Chloro-N-pyridin-2-yl-acetamide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Specac Ltd. (2023).[] Interpreting Infrared Spectra: Amide and Alkyl Halide Regions. Retrieved from [Link]
Sources
Comparative yield analysis of different synthetic routes to 2-Chloro-N-pyrimidin-5-yl-acetamide
Executive Summary
2-Chloro-N-(pyrimidin-5-yl)acetamide (CAS: 1140638-79-6) is a critical electrophilic intermediate in the synthesis of Janus Kinase (JAK) inhibitors, including Fedratinib and its analogs.[1] Its structural core—a pyrimidine ring coupled to a reactive chloroacetamide "warhead"—serves as a pivotal scaffold for further nucleophilic substitution, typically with secondary amines (e.g., pyrrolidines or piperazines) to generate biologically active kinase inhibitors.[1]
This guide provides a technical comparison of three primary synthetic routes. The Acid Chloride Route is identified as the industry standard for scalability and yield (85-92%), while alternative methods like Anhydride Acylation and Direct Coupling offer specific advantages for sensitive substrates or small-scale combinatorial chemistry.[1]
Comparative Yield & Performance Analysis
The following data summarizes the performance of three distinct synthetic methodologies based on isolated yields, purity profiles, and scalability factors.
| Feature | Route A: Acid Chloride | Route B: Acid Anhydride | Route C: Direct Coupling |
| Reagents | Chloroacetyl chloride, TEA/DIPEA | Chloroacetic anhydride, Base | Chloroacetic acid, EDC/DCC |
| Typical Yield | 85% – 92% | 75% – 85% | 60% – 75% |
| Purity (Crude) | High (>95%) | Moderate (Residual acid) | Low (Urea byproducts) |
| Atom Economy | High | Moderate | Low |
| Scalability | Excellent (Kg scale) | Good | Poor (Cost/Purification) |
| Primary Risk | Exothermic, HCl generation | Slower kinetics | Difficult purification |
Technical Insight
-
Route A (Recommended): The reaction between 5-aminopyrimidine and chloroacetyl chloride is rapid and quantitative.[1] The electron-deficient nature of the pyrimidine ring reduces the nucleophilicity of the amine, requiring a non-nucleophilic base (DIPEA or TEA) to drive the reaction to completion.
-
Route B: Chloroacetic anhydride is a milder electrophile.[1] While it avoids the generation of corrosive HCl gas, the reaction rate is slower, and the removal of the chloroacetic acid byproduct can complicate workup.
-
Route C: Carbodiimide coupling (DCC/EDC) is generally unnecessary for this simple transformation and introduces significant purification burdens (removal of dicyclohexylurea).[1] It is reserved for cases where acid-sensitive functional groups are present.[1]
Detailed Experimental Protocol
Route A: The Acid Chloride Method (Standard)
This protocol describes the optimized synthesis of 2-Chloro-N-(pyrimidin-5-yl)acetamide on a 10g scale.[1]
Reagents & Materials
-
Substrate: 5-Aminopyrimidine (1.0 eq)
-
Reagent: Chloroacetyl chloride (1.2 eq)
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]
-
Quench: Saturated NaHCO₃ solution
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solubilization: Charge the flask with 5-Aminopyrimidine (10.0 g, 105 mmol) and anhydrous DCM (100 mL). Stir until fully dissolved.
-
Base Addition: Add TEA (22 mL, 157 mmol) to the solution. Cool the mixture to 0°C using an ice/water bath.
-
Acylation (Critical Step): Dilute Chloroacetyl chloride (10 mL, 126 mmol) in 20 mL of DCM. Add this solution dropwise via the addition funnel over 30 minutes. Note: The reaction is exothermic; maintain internal temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS.
-
Workup:
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude solid is typically pure enough (>95%) for subsequent steps.[1] If necessary, recrystallize from Ethanol/Hexane or EtOAc/Hexane.[1]
Mechanistic & Workflow Visualization[1]
Reaction Pathway Analysis
The following diagram illustrates the mechanistic pathway and critical decision points for the synthesis.
Figure 1: Mechanistic pathway for the acylation of 5-aminopyrimidine via acid chloride.
Process Workflow: Route A
This flowchart details the operational steps for the recommended Acid Chloride protocol.
Figure 2: Operational workflow for the synthesis of 2-Chloro-N-(pyrimidin-5-yl)acetamide.
References
-
BenchChem. Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide. Retrieved from .[1]
-
Erciyes University. Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides.[1] Published in AVESİS, 2018.[1] Retrieved from .[1]
-
Sigma-Aldrich. 2-Chloro-N-(2-methylsulfanyl-pyrimidin-5-yl)-acetamide Product Information. Retrieved from .[1]
-
ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. Retrieved from .[1]
-
Google Patents. Process for the preparation of N-[(5-pyrimidinyl)methyl]-2-pyridinamines (WO2017189339A1).[1] Retrieved from .[1]
Sources
Biological activity comparison of 2-Chloro-N-pyrimidin-5-yl-acetamide analogs
Biological Activity Comparison of 2-Chloro-N-pyrimidin-5-yl-acetamide Analogs in Targeted Covalent Inhibition
As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs), I frequently evaluate electrophilic warheads to balance target engagement with proteome-wide selectivity. The 2-chloro-N-pyrimidin-5-yl-acetamide scaffold represents a highly versatile pharmacophore. The pyrimidine-5-yl moiety serves as a robust, reversible recognition element (often targeting the hinge region of kinases), while the chloroacetamide group functions as an electrophilic warhead that covalently modifies nucleophilic cysteine residues[1][2].
Unlike traditional reversible drugs driven purely by equilibrium thermodynamics (
Performance Comparison: Chloroacetamides vs. Alternative Warheads
When optimizing a pyrimidine-based TCI, the choice of the electrophilic warhead dictates the drug's safety, efficacy, and duration of action. Below is an objective comparison of the chloroacetamide warhead against its primary alternatives.
-
Chloroacetamides (
Alkylation): Known for rapid target engagement and high intrinsic reactivity. While excellent for fragment-based drug discovery (FBDD) and initial hit generation, their high reactivity can lead to buffer instability and off-target glutathione (GSH) depletion if the warhead is not sterically hindered[3][4]. -
Acrylamides (Michael Addition): The industry standard found in FDA-approved TCIs like Osimertinib and Ibrutinib. They exhibit lower intrinsic reactivity than chloroacetamides, requiring precise geometric alignment within the target pocket. This results in superior proteome-wide selectivity but may fail to label sterically restricted cysteines[5][].
-
Chlorofluoroacetamides (CFAs): The introduction of a fluorine atom at the alpha position modulates the leaving group's ability. CFAs can achieve highly tuned irreversible binding or even act as reversible covalent inhibitors, offering a unique safety profile[1][2].
-
Sulfamate Acetamides: Emerging bioisosteres that maintain the exact spatial geometry of chloroacetamides but offer significantly improved aqueous stability and reduced off-target reactivity[4].
Quantitative Biological Activity Matrix
Data represents typical profiling parameters for pyrimidine-5-yl targeted covalent kinase inhibitors.
| Analog Class | Reaction Mechanism | Intrinsic Reactivity ( | Target Efficiency ( | Proteomic Selectivity | Reversibility |
| Chloroacetamide | < 2 hours | Low to Moderate | Irreversible | ||
| Acrylamide | Michael Addition | > 24 hours | High | Irreversible | |
| Chlorofluoroacetamide | Tuned | 12 - 18 hours | Moderate to High | Tunable / Reversible | |
| Sulfamate Acetamide | > 48 hours | High | Irreversible |
Mechanistic and Workflow Visualizations
To understand the causality behind our experimental designs, we must first map the mechanism of action and the subsequent validation workflow.
Fig 1. Two-step binding and alkylation mechanism of chloroacetamide-based covalent inhibitors.
Fig 2. Self-validating experimental workflow for evaluating targeted covalent inhibitors.
Self-Validating Experimental Methodologies
To establish a trustworthy data package for a 2-chloro-N-pyrimidin-5-yl-acetamide analog, you cannot rely on standard
Protocol A: Time-Dependent Biochemical Assay (Deriving )
Causality: This assay isolates the initial reversible binding affinity (
-
Pre-incubation: Incubate the target enzyme (e.g., 10 nM) with varying concentrations of the chloroacetamide analog (ranging from 0.1x to 10x the expected
) in assay buffer. Critical step: Limit reducing agents like DTT to <1 mM, as thiols will prematurely react with the chloroacetamide warhead. -
Time-Course Sampling: Allow the pre-incubation to proceed for distinct time intervals (e.g., 0, 10, 20, 30, 60 minutes).
-
Reaction Initiation: Add ATP (at its
concentration) and a fluorescent peptide substrate to initiate the reaction. -
Data Extraction: Plot the natural log of remaining activity versus pre-incubation time to determine the observed rate constant (
) for each concentration. -
Validation: Plot
versus inhibitor concentration. A hyperbolic curve confirms a two-step covalent mechanism, allowing the mathematical extraction of .
Protocol B: Intact Protein LC-MS (Confirming Covalent Adducts)
Causality: To prove that the time-dependent inhibition observed in Protocol A is driven by actual covalent modification (and not just slow-tight reversible binding), we must detect the physical mass shift of the protein-inhibitor complex.
-
Incubation: Incubate 5 µM of the target protein with 50 µM inhibitor (10-fold molar excess) for 2 hours at room temperature.
-
Desalting: Pass the sample through a Zeba spin desalting column. This removes unbound inhibitor and buffer salts that cause ion suppression during ionization.
-
LC-MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.
-
Deconvolution & Validation: Use maximum entropy deconvolution software to convert the multiply charged
envelope into an intact mass. Self-Validation Check: The observed mass must equal the apo-protein mass plus the mass of the inhibitor, minus 36.5 Da (accounting for the loss of HCl during the reaction).
Protocol C: Biochemical Washout Assay (Assessing Irreversibility)
Causality: LC-MS proves a bond forms, but is it permanent? Some warheads (like CFAs) can bind reversibly[2]. The washout assay physically removes the free inhibitor to observe if enzymatic activity recovers.
-
Saturation: Incubate the enzyme with a high concentration of the inhibitor (100x
) for 1 hour to achieve >95% target occupancy. -
Washout: Dilute the reaction mixture 100-fold into an assay buffer containing ATP and substrate. This drops the free inhibitor concentration well below its
. -
Monitoring: Measure enzyme activity continuously for 4 hours.
-
Validation: If the activity remains flat (near zero), the inhibition is strictly irreversible, validating the chloroacetamide
mechanism. If activity slowly recovers, the bond is reversible.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chloroacetamides - Enamine [enamine.net]
- 3. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]
- 4. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-N-pyrimidin-5-yl-acetamide
Topic: Personal Protective Equipment (PPE) & Safe Handling of 2-Chloro-N-pyrimidin-5-yl-acetamide
CAS Number: 1196093-57-8
Chemical Class:
Part 1: Core Directive & Hazard Logic
The "Why" Behind the Protocol (Hazard Assessment)
Handling 2-Chloro-N-pyrimidin-5-yl-acetamide requires a safety strategy that goes beyond standard laboratory practice. This compound contains an
-
Alkylating Potential: The carbon-chlorine bond is highly susceptible to nucleophilic attack. Biologically, this means it can irreversibly alkylate DNA and proteins (specifically cysteine residues), posing risks of mutagenicity and cytotoxicity .
-
Sensitization (The "Hapten" Effect): Because it binds covalently to skin proteins, this compound is a high-risk skin sensitizer . A single exposure can induce an immune response, making the researcher permanently allergic to this and structurally related compounds.
-
Systemic Toxicity: Pyrimidine derivatives often possess biological activity (kinase inhibition). Combined with the reactive chloroacetamide tail, the compound should be treated as a suspected reproductive toxin and acutely toxic by ingestion and inhalation until proven otherwise.
Part 2: PPE Matrix & Selection Logic
This matrix applies the Precautionary Principle , treating the substance as a high-hazard alkylator.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection (Primary) | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for solutions. | Small chloro-organic molecules can permeate standard nitrile gloves. Double gloving increases breakthrough time. Laminate gloves provide the highest barrier against alkylating agents in solution. |
| Respiratory | N95/P3 Particulate Respirator (Solids)OV/AG Cartridge (Solutions/Heating) | Prevents inhalation of dusts which can sensitize the respiratory tract. If heating or using volatile solvents, organic vapor protection is mandatory. |
| Eye/Face | Chemical Splash Goggles (Not Safety Glasses) | The compound is a likely severe irritant.[1] Goggles seal the eyes from dust and splashes that safety glasses cannot block. |
| Body | Tyvek® Lab Coat (Closed Front) + Sleeve Covers | Standard cotton coats absorb liquids and hold them against the skin. Tyvek repels dusts and splashes, preventing dermal absorption. |
Part 3: Operational Protocols (Self-Validating Systems)
Workflow 1: Weighing & Transfer (Solid State)
The highest risk of exposure occurs during the handling of the dry powder due to electrostatic dust generation.
-
Engineering Control: All weighing MUST be performed inside a certified Chemical Fume Hood or a Powder Containment Enclosure .
-
Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat and spatula. This prevents "fly-away" powder that contaminates the balance and user.
-
The "Wet Method" (Validation): Instead of weighing the exact amount of dry powder, weigh an approximate amount and immediately dissolve it in the reaction solvent inside the hood to create a stock solution. Handle the liquid for precise stoichiometry. This eliminates dust hazards for downstream steps.
Workflow 2: Reaction Quenching (Chemical Deactivation)
Never dispose of active alkylating agents directly.
-
Quench Protocol: Before disposal, treat the reaction mixture or waste with an excess of a nucleophile (e.g., 10% aqueous sodium thiosulfate or cysteine ).
-
Mechanism: The nucleophile attacks the chloroacetamide, displacing the chloride and forming a non-reactive, water-soluble adduct.
-
Validation: Check pH. The reaction is often faster at slightly basic pH (pH 8-9).
Part 4: Emergency Response & Disposal
Scenario: Skin Contact
-
Immediate Action: Do not use solvents (ethanol/acetone) to wipe skin; this drives the chemical deeper into the pores.
-
Wash: Flush with tepid water and soap for 15 minutes .
-
Medical: Seek evaluation for potential sensitization.[1]
Scenario: Spills
-
Solid Spill: Do NOT dry sweep.[2] Cover with a wet pad (soaked in dilute thiosulfate if available) to dampen, then scoop into a waste container.
-
Liquid Spill: Absorb with vermiculite or chemically treated pads.
Disposal Classification
-
Waste Stream: Halogenated Organic Waste .
-
Destruction: High-temperature incineration (>1000°C) is required to break the C-Cl bond and pyrimidine ring safely.
Part 5: Visualized Risk Assessment Workflow
Caption: Decision logic for engineering controls and PPE selection based on the physical state of the reagent.
References
-
PubChem. (2025).[3] Compound Summary: 2-Chloro-N-(pyrimidin-5-yl)acetamide (CAS 1196093-57-8).[4] National Library of Medicine. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2023). Hierarchy of Controls for Nanomaterials and Fine Powders. [Link]
-
ECHA (European Chemicals Agency). (2024).[3] Substance Information: Chloroacetamide derivatives and sensitization risks. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
